O-Demethylpaulomycin A
Description
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Properties
Molecular Formula |
C34H46N2O17S |
|---|---|
Molecular Weight |
786.8 g/mol |
IUPAC Name |
(3R)-3-[6-(acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[(1R)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15?,16+,20?,21?,22?,25?,26?,27?,29?,33-,34?/m0/s1 |
InChI Key |
VVGJRYRHYMYFCV-XHKDYZAQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of O-Demethylpaulomycin A from Streptomyces paulus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of O-Demethylpaulomycin A, a bioactive metabolite produced by the actinobacterium Streptomyces paulus. The paulomycins are a family of glycosylated antibiotics with significant activity, primarily against Gram-positive bacteria. This document details the fermentation processes, extraction and purification protocols, and analytical methods employed in the study of these complex natural products. All quantitative data are presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate understanding for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The genus Streptomyces is a prolific source of diverse secondary metabolites, including a vast number of clinically important antibiotics.[1] The paulomycins, produced by Streptomyces paulus, are a notable class of antibiotics characterized by a unique chemical scaffold.[2][3] This family of compounds, which includes paulomycin A, B, and their analogues, exhibits potent activity against various Gram-positive bacteria.[3][4]
First reported in the 1980s, the paulomycins are distinguished by a glycosylated structure featuring a paulic acid moiety with a rare isothiocyanate group.[2][3] Among the numerous derivatives isolated from Streptomyces paulus strain 273 are this compound and B.[5][6] The discovery of these and other minor paulomycins has been crucial for understanding the structure-activity relationships within this antibiotic family.[4][7] The elucidation of the paulomycin biosynthetic gene cluster has further opened avenues for biosynthetic engineering and the generation of novel derivatives.[2][8]
This guide focuses on this compound, providing a detailed account of the methodologies for its production and isolation, a summary of its physicochemical and biological properties, and a visual representation of the experimental workflows involved.
Materials and Methods
Microbial Strain and Culture Conditions
The primary producing organism for this compound is Streptomyces paulus strain 273 (also referenced as NRRL 8115 in related studies).[2][3][5]
Inoculum Development:
-
A spore suspension of S. paulus is used to inoculate a seed medium, such as GS-7.[2]
-
The seed culture is incubated at 28°C for approximately 2 days with shaking.[2]
Production Fermentation:
-
The seed culture is then transferred to a larger production medium, for instance, medium R5α, at a 2% (v/v) ratio.[2]
-
The production culture is incubated for an extended period, typically 4 days, at 28°C with agitation to ensure adequate aeration and growth.[2]
Extraction and Isolation Protocol
The following protocol outlines the general procedure for extracting and isolating this compound from the fermentation broth of S. paulus.
Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Detailed Protocol:
-
Harvesting: The fermentation broth is harvested after the incubation period.[2]
-
Separation: The broth is centrifuged to separate the mycelial cake from the supernatant.[2]
-
Extraction: The supernatant, containing the secreted metabolites, is extracted multiple times with an organic solvent such as ethyl acetate.[1][2]
-
Concentration: The organic extracts are combined and concentrated under reduced pressure (in vacuo) to yield a crude extract.[2]
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. This typically involves:
-
Silica Gel Chromatography: An initial separation of the components in the crude extract.[7]
-
High-Performance Liquid Chromatography (HPLC): Further purification using a C18 column with a gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is a common method for separating individual paulomycins.[2] The detection wavelength for paulomycins is typically around 320 nm.[2]
-
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are critical for determining the carbon-hydrogen framework of the molecule.[5]
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition.[5]
Results and Characterization
Physicochemical Properties
The key physicochemical properties of this compound and related compounds are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | C₃₃H₄₄N₂O₁₇S | 788.77 | Demethylated analogue of Paulomycin A |
| O-Demethylpaulomycin B | C₃₂H₄₂N₂O₁₇S | 774.74 | Demethylated analogue of Paulomycin B |
| Paulomycin A | C₃₄H₄₆N₂O₁₇S | 802.80 | Parent compound |
| Paulomycin B | C₃₃H₄₄N₂O₁₇S | 788.77 | Parent compound |
Data sourced from multiple publications.[3][4][5]
Biological Activity
This compound, like other paulomycins, exhibits significant antibacterial activity, primarily against Gram-positive bacteria.[3][4][5] The isothiocyanate group within the paulic acid moiety is considered crucial for its biological function.[2] The antibacterial properties of these new metabolites, which are related to paulomycins A and B, are briefly discussed in the literature.[5]
Biosynthesis of Paulomycins
The biosynthesis of the paulomycin family of compounds in Streptomyces paulus is a complex process involving a dedicated gene cluster. A convergent model for the biosynthesis has been proposed.[8]
Proposed Biosynthetic Pathway Overview
Caption: A simplified model of the convergent paulomycin biosynthetic pathway.
The proposed pathway involves the separate synthesis of the paulic acid and the quinone-like ring A moieties, as well as the deoxysugar components.[8] These precursors are then assembled and further modified by tailoring enzymes to produce the final paulomycin structures, including this compound.
Conclusion
This compound is a significant member of the paulomycin family of antibiotics produced by Streptomyces paulus. This technical guide has provided a detailed overview of the methodologies for its discovery and isolation, from fermentation to purification and structural elucidation. The provided workflows and data summaries offer a valuable resource for researchers interested in the exploration and development of novel antibiotics from natural sources. Further investigation into the paulomycin biosynthetic pathway and the biological activity of its various analogues may lead to the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and formula of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Demethylpaulomycin A, a naturally occurring antibiotic. This document details its chemical structure and formula, the methodologies used for its characterization, and its biosynthetic origins.
Chemical Structure and Formula
This compound is a complex glycosidic antibiotic belonging to the paulomycin family. These compounds are produced by actinomycetes of the genus Streptomyces. The molecular formula for this compound has been determined to be C33H44N2O17S .[1] The chemical structure, elucidated through extensive spectroscopic analysis, is characterized by a central paulic acid moiety, a quinone-like ring system, and two sugar moieties. One of these sugar units is an unusual octose monosaccharide called paulomycose. This compound is distinguished from its parent compound, paulomycin A, by the absence of a methyl group on the paulomycose sugar.[2][3]
Below is a representative chemical structure of this compound, based on the known structure of paulomycin A and the described demethylation.
(Note: The precise stereochemistry of all chiral centers may require further confirmation from the original publication.)
Chemical Identifiers:
-
CAS Number: 113603-74-0
Physicochemical and Spectroscopic Data
| Property | Data/Technique Used |
| Molecular Formula | C33H44N2O17S |
| Structure Elucidation | ¹H NMR (Proton Nuclear Magnetic Resonance) |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | |
| FAB-MS (Fast Atom Bombardment Mass Spectrometry) | |
| Degradative Studies |
Experimental Protocols
The following sections outline the detailed methodologies that would have been employed for the isolation, purification, and structural elucidation of this compound, based on the original report and standard practices for natural product chemistry.
Fermentation and Isolation
This compound is produced by Streptomyces paulus strain 273 through fermentation.[1] The general workflow for its isolation would involve:
-
Culturing: Large-scale fermentation of S. paulus in a suitable nutrient-rich medium to promote the production of secondary metabolites.
-
Extraction: Separation of the mycelium from the fermentation broth by filtration or centrifugation. The active compounds are then extracted from both the mycelial cake and the broth using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Concentration: The organic extracts are concentrated under reduced pressure to yield a crude extract.
Purification
The crude extract, containing a mixture of paulomycins and other metabolites, is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is typically first fractionated using techniques like column chromatography on silica (B1680970) gel or other solid supports.
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative HPLC, often with a reversed-phase column (e.g., C18), to separate the closely related paulomycin analogues.[1]
Structure Elucidation
The determination of the complex structure of this compound relied on the following spectroscopic techniques:[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and connectivity of hydrogen atoms in the molecule.
-
¹³C NMR: To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons and to piece together the different structural fragments.
-
-
Mass Spectrometry (MS):
-
Fast Atom Bombardment (FAB-MS): This soft ionization technique was used to determine the molecular weight of the compound and to obtain fragmentation patterns that provide clues about its structure.[1]
-
Mandatory Visualizations
Experimental Workflow for Isolation and Characterization
Caption: Workflow for this compound isolation and analysis.
Biosynthetic Pathway of the Paulomycin Family
The biosynthesis of paulomycins is a complex process originating from chorismate. The pathway involves a series of enzymatic steps to construct the various moieties of the molecule. This compound is an analogue modified at the 3"-methoxyl group of the paulomycose sugar.[2][3]
Caption: Simplified biosynthetic pathway of the paulomycins.
Biological Activity
This compound exhibits antibacterial properties, with notable activity primarily against Gram-positive organisms.[1][4] Its activity is comparable to that of the other members of the paulomycin family. The unique structural features of the paulomycins, including the paulic acid moiety, are thought to be crucial for their biological function. Further research is needed to fully elucidate the mechanism of action and the potential therapeutic applications of this compound.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
- 4. This compound - CAS:113603-74-0 - 上海捷世凯生物科技有限公司 [jskchem.com]
Biosynthesis of O-Demethylpaulomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the biosynthetic pathway of O-Demethylpaulomycin A, a naturally occurring analog of the paulomycin family of antibiotics. Paulomycins are produced by various Streptomyces species and exhibit potent activity against Gram-positive bacteria. Understanding the biosynthesis of these complex molecules is crucial for anhydroretinol, bioengineering efforts to generate novel derivatives with improved therapeutic properties.
Introduction to Paulomycin Biosynthesis
The biosynthesis of paulomycins, including this compound, is orchestrated by a dedicated gene cluster, designated as the pau cluster. This cluster has been identified and characterized in several producer strains, most notably Streptomyces paulus NRRL 8115, Streptomyces sp. YN86, and Streptomyces albus J1074. The biosynthesis follows a convergent model, where different structural components of the molecule are synthesized independently and subsequently assembled.
The core structure of paulomycins consists of a paulic acid moiety, a central glycosylated core, and a paulomycose sugar decorated with a variable acyl side chain. This compound is characterized by the absence of a methyl group on the paulomycose moiety, a modification that is key to its specific activity and properties.
The Paulomycin Biosynthetic Gene Cluster (pau)
The pau gene cluster is approximately 61 kb in size and contains 53 open reading frames (ORFs) in Streptomyces paulus NRRL 8115. These genes encode all the necessary enzymes for the biosynthesis of the paulomycin scaffold, its modification, regulation, and transport. The functions of these genes have been predicted through bioinformatic analysis and confirmed in some cases by gene inactivation studies.
Table 1: Putative Functions of Key Genes in the Paulomycin Biosynthetic Cluster
| Gene | Homolog in S. albus J1074 | Putative Function | Role in Biosynthesis |
| pau3, pau4, pau29, pau46, pau48 | plm3, plm4, plm29, plm38, plm40 | Methyltransferases | Various methylation steps in the pathway. |
| pau11 | plm11 | dTDP-glucose 4,6-dehydratase | Biosynthesis of the deoxysugar moiety. |
| pau13 | plm13 | LAL-family transcriptional regulator | Positive regulation of the gene cluster. |
| pau18 | plm18 | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | Synthesis of the paulic acid precursor. |
| pau30 | plm31 | Fe(II)/2-oxoglutarate-dependent dioxygenase | Proposed O-demethylation of the paulomycose moiety. |
| pauY18 | plm18 | Anthranilate synthase | Part of the paulic acid biosynthesis. |
| pauY19 | plm19 | Isochorismatase | Part of the paulic acid biosynthesis. |
| pauY21 | plm21 | DAHP synthase | Part of the paulic acid biosynthesis. |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow the general paulomycin pathway, with a key O-demethylation step occurring on a methylated intermediate.
Assembly of the Paulomycin Core
The biosynthesis begins with the formation of the paulic acid precursor, 3-amino-5-hydroxybenzoic acid (AHBA), from chorismate. Concurrently, the deoxysugar moieties, including a precursor to the paulomycose sugar, are synthesized from glucose-1-phosphate. These components are then assembled by a series of glycosyltransferases and other tailoring enzymes to form a methylated paulomycin intermediate.
The O-Demethylation Step
A crucial step in the formation of this compound is the removal of a methyl group from the 3''-position of the paulomycose sugar of a paulomycin precursor, such as Paulomycin A. This reaction is hypothesized to be catalyzed by the Fe(II)/2-oxoglutarate-dependent dioxygenase encoded by the pau30 gene. This class of enzymes is known to catalyze O-demethylation reactions in the biosynthesis of other natural products. The proposed mechanism involves the hydroxylation of the methyl group, followed by the spontaneous release of formaldehyde (B43269) to yield the demethylated product.
Figure 1: Proposed O-demethylation of Paulomycin A to this compound by Pau30.
Quantitative Data
While specific production titers for this compound are not extensively reported in the literature, studies on related paulomycin derivatives provide insights into the productivity of the biosynthetic pathway. The following table summarizes the production yields of novel paulomycin derivatives from S. albus J1074 grown in MFE medium.
Table 2: Production Yields of Novel Paulomycin Derivatives in S. albus J1074 *
| Compound | Yield (mg) | Productivity (µg/mL) |
| Derivative 1 | 1.2 | 0.6 |
| Derivative 2 | 1.2 | 0.6 |
| Derivative 3 | 0.5 | 0.25 |
| Derivative 4 | 0.5 | 0.25 |
| Data from cultures grown in MFE medium for 120 hours at 30°C.[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Fermentation of Streptomyces paulus for Paulomycin Production
This protocol describes the cultivation of S. paulus for the production of paulomycins, including this compound.
Materials:
-
Streptomyces paulus NRRL 8115 spores or mycelial culture
-
GS-7 seed culture medium
-
R5α production medium
-
Mannitol/soya (MS) agar (B569324) for spore formation
-
Sterile flasks and culture tubes
-
Shaking incubator
Procedure:
-
Spore Preparation: Grow S. paulus on MS agar plates at 28°C until sporulation is observed. Harvest spores in sterile water.
-
Seed Culture: Inoculate 50 mL of GS-7 medium in a 250 mL flask with the spore suspension or a mycelial fragment. Incubate at 28°C with shaking at 250 rpm for 2-3 days.
-
Production Culture: Inoculate 100 mL of R5α production medium in a 500 mL flask with 5 mL of the seed culture. Incubate at 28°C with shaking at 250 rpm for 7-10 days.
-
Extraction and Analysis: Extract the culture broth with an equal volume of ethyl acetate. Evaporate the organic solvent and redissolve the residue in methanol (B129727). Analyze the extract by HPLC or LC-MS for the presence of this compound and other paulomycins.
Gene Inactivation in Streptomyces paulus using REDIRECT Technology
This protocol outlines a general procedure for the targeted inactivation of a gene, such as pau30, in S. paulus to confirm its function.
Figure 2: Workflow for gene inactivation in Streptomyces paulus.
Procedure:
-
Construct Disruption Cassette: Amplify a resistance cassette flanked by sequences homologous to the regions upstream and downstream of the target gene (pau30).
-
Recombineering in E. coli: Introduce the amplified cassette into an E. coli strain carrying a cosmid with the pau gene cluster and expressing the λ-Red recombination system.
-
Isolate Recombinant Cosmid: Select for E. coli clones containing the recombinant cosmid where the target gene has been replaced by the resistance cassette.
-
Intergeneric Conjugation: Transfer the recombinant cosmid from E. coli to S. paulus via conjugation.
-
Select for Mutants: Select for S. paulus exconjugants that have undergone homologous recombination, resulting in the replacement of the native gene with the disruption cassette.
-
Verify Mutant: Confirm the gene knockout by PCR and analyze the fermentation products of the mutant strain to observe the absence of this compound and the potential accumulation of its methylated precursor.
Heterologous Expression and Purification of Pau30
This protocol describes the expression of the putative O-demethylase, Pau30, in E. coli for in vitro characterization.
Procedure:
-
Cloning: Amplify the pau30 gene from S. paulus genomic DNA and clone it into an E. coli expression vector with a purification tag (e.g., His-tag).
-
Expression: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Purification: Purify the tagged Pau30 protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Enzyme Assay for Pau30 (Fe(II)/2-Oxoglutarate-Dependent Dioxygenase)
This assay is designed to determine the O-demethylase activity of the purified Pau30 protein.
Materials:
-
Purified Pau30 protein
-
Paulomycin A (substrate)
-
2-oxoglutarate (co-substrate)
-
FeSO4 (cofactor)
-
Ascorbate (reducing agent)
-
Buffer (e.g., HEPES or Tris-HCl, pH 7.5)
-
HPLC or LC-MS for product analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing buffer, FeSO4, 2-oxoglutarate, ascorbate, and Paulomycin A.
-
Initiate Reaction: Add the purified Pau30 enzyme to the reaction mixture to start the reaction. Incubate at an optimal temperature (e.g., 30°C).
-
Quench Reaction: Stop the reaction at different time points by adding a quenching solution (e.g., methanol or acid).
-
Product Analysis: Analyze the reaction mixture by HPLC or LC-MS to detect the formation of this compound and the consumption of Paulomycin A.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.
Conclusion
The biosynthesis of this compound presents a fascinating example of the chemical diversity generated by microbial secondary metabolism. The identification of the pau gene cluster has laid the groundwork for a detailed molecular understanding of this process. The proposed role of the Fe(II)/2-oxoglutarate-dependent dioxygenase, Pau30, in the final O-demethylation step provides a clear target for future experimental verification. The protocols outlined in this guide offer a roadmap for researchers to further investigate this pathway, with the ultimate goal of harnessing its biosynthetic machinery for the production of novel and improved antibiotic agents.
References
Spectroscopic Characterization of O-Demethylpaulomycin A: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. This compound is a complex natural product produced by Streptomyces paulus.[1] Due to the scarcity of publicly available, detailed spectroscopic data specifically for this compound, this guide leverages data from closely related paulomycin analogues to provide a robust framework for its characterization. The methodologies and expected spectroscopic features detailed herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this and similar classes of compounds.
Quantitative Spectroscopic Data Summary
The following tables summarize the expected quantitative data from various spectroscopic techniques for this compound, based on published data for paulomycin analogues.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 0.9 - 1.2 | m | - | Methyl groups |
| 1.2 - 1.8 | m | - | Methylene groups |
| 2.0 - 2.5 | m | - | Protons adjacent to carbonyls |
| 3.0 - 4.5 | m | - | Protons on sugar moieties |
| 4.5 - 5.5 | m | - | Anomeric protons, olefinic protons |
| 5.5 - 7.0 | m | - | Aromatic/heterocyclic protons |
| 7.0 - 8.5 | m | - | Amide/Thiazole protons |
Note: Data is inferred from general chemical shift ranges for similar functional groups in complex natural products.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 10 - 30 | CH₃ | Methyl groups |
| 30 - 50 | CH₂ | Methylene groups |
| 50 - 90 | CH | Carbons in sugar moieties |
| 90 - 110 | CH | Anomeric carbons |
| 110 - 150 | C, CH | Aromatic/olefinic carbons |
| 160 - 180 | C | Carbonyls (esters, amides) |
| 180 - 200 | C | Carbonyls (ketones) |
Note: Predicted chemical shift ranges are based on typical values for the respective functional groups found in paulomycins.
Table 3: Mass Spectrometry Data
| m/z | Ion Type | Proposed Fragment |
| 887.25 | [M+H]⁺ | Protonated molecule |
| 869.24 | [M-H₂O+H]⁺ | Loss of water |
| Varies | [M-sugar moiety+H]⁺ | Cleavage of glycosidic bonds |
| Varies | - | Fragmentation of the aglycone |
Note: The exact m/z values are hypothetical for this compound (C₃₃H₄₄N₂O₁₇S, exact mass: 784.24). The fragmentation pattern is expected to involve losses of sugar moieties and water.
Table 4: UV-Vis and IR Spectroscopic Data
| Technique | Wavelength (λmax) / Wavenumber (cm⁻¹) | Functional Group Assignment |
| UV-Vis | ~236, ~275, ~323 nm | Conjugated systems within the chromophore |
| IR | ~3400 cm⁻¹ | O-H stretching (hydroxyl groups) |
| IR | ~2950 cm⁻¹ | C-H stretching (aliphatic) |
| IR | ~1730 cm⁻¹ | C=O stretching (ester) |
| IR | ~1650 cm⁻¹ | C=O stretching (amide), C=C stretching |
| IR | ~1100 cm⁻¹ | C-O stretching (ethers, esters) |
Note: UV-Vis data is based on characteristic paulomycin absorption spectra.[2] IR data is predicted based on the functional groups present in the molecule.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR:
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments to determine one-bond ¹H-¹³C correlations.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) spectra to identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assembling the molecular structure.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide through-space correlations, aiding in stereochemical assignments.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to obtain structural information through fragmentation analysis.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and large molecules. Run in both positive and negative ion modes.
-
Fast Atom Bombardment (FAB): Historically used for paulomycins, this technique can provide valuable fragmentation data. The sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms.
-
-
Analysis:
-
Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the connectivity of the molecule, such as the sequence of sugar units.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To identify the presence of chromophores and conjugated systems.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) to an absorbance of approximately 1 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis:
-
Scan the sample over a wavelength range of 200-800 nm.
-
Record the wavelengths of maximum absorbance (λmax). The characteristic spectrum for paulomycins shows maxima around 236, 275, and 323 nm.[2]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Thin Film: If the sample is a non-volatile oil, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, grind a small amount with dry potassium bromide (KBr) and press it into a thin pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Generalized Antibacterial Signaling Pathway
Paulomycins are known for their antibacterial activity.[3] While the specific molecular target of this compound is not detailed in the available literature, the following diagram illustrates a generalized mechanism of action for an antibiotic that inhibits a key cellular process in bacteria.
Caption: Generalized mechanism of antibacterial action.
References
- 1. mdpi.com [mdpi.com]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to O-Demethylpaulomycin A Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The paulomycins are a family of glycosylated antibiotics produced by various Streptomyces species, with notable activity primarily against Gram-positive bacteria.[1] O-Demethylpaulomycin A, along with its analogues and derivatives, represents a class of compounds with significant potential for further antibiotic development. This technical guide provides a comprehensive overview of the available data on these compounds, focusing on their synthesis, biological activity, and structure-activity relationships, to aid researchers and drug development professionals in this field.
Chemical Structures
The core structure of the paulomycin family is characterized by a unique chemical scaffold. Key members include paulomycin A and B, and their O-demethylated counterparts. The structural diversity within this family is expanded by variations in the sugar moieties and acyl side chains.[1] A significant feature of many paulomycins is the presence of a paulic acid moiety, which contains a reactive isothiocyanate group.[2][3] The paulomenols are derivatives that lack this crucial moiety.[3]
Quantitative Biological Activity
A study on novel thiazole-containing paulomycin derivatives, which are structural analogues, provides minimum inhibitory concentration (MIC) values against a panel of bacterial strains. These derivatives are notable for their increased stability in culture compared to paulomycins A and B.[3]
| Compound/Derivative | Staphylococcus aureus (MIC, µg/mL) | Staphylococcus epidermidis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) |
| Compound 1 | 100 | 50 | >200 | >200 |
| Compound 2 | 100 | 50 | >200 | >200 |
| Compound 3 | 25 | 25 | 100 | 100 |
| Compound 4 | 25 | 25 | 100 | 100 |
| Data sourced from a study on novel bioactive paulomycin derivatives.[3] |
Structure-Activity Relationships (SAR)
Preliminary SAR studies indicate that the paulic acid moiety is a critical determinant of the antibacterial properties of paulomycins. Derivatives lacking this group, such as paulomenols A and B, exhibit a loss of antibacterial activity.[3] Modifications to the L-paulomycose moiety have been shown to result in derivatives with lower activity compared to the parent compounds, highlighting the importance of this sugar in the molecule's overall efficacy.[2]
The generation of thiazole-containing derivatives from antibiotics 273a2α and 273a2β, which are related to the paulomycin family, has been shown to produce compounds that retain antibacterial activity. Notably, some of these derivatives demonstrate improved activity against Gram-negative bacteria compared to paulomycins A and B, suggesting that modifications to the paulic acid residue can modulate the antibacterial spectrum.[3]
Experimental Protocols
Combinatorial Biosynthesis of Paulomycin Derivatives
The generation of novel paulomycin derivatives can be achieved through combinatorial biosynthesis by manipulating the genetic pathways of producing organisms like Streptomyces albus J1074.[2][4]
General Workflow:
-
Gene Inactivation: Target and inactivate genes responsible for specific biosynthetic steps, such as those involved in deoxysugar biosynthesis, acyl transfer, or paulic acid formation. This can be achieved using techniques like PCR-targeting mutagenesis.[4]
-
Heterologous Expression: Introduce plasmids containing genes that direct the synthesis of alternative deoxysugars into the mutant strains.[2][4]
-
Cultivation and Production: Culture the engineered strains in a suitable production medium (e.g., R5A or MFE medium) to allow for the production of novel derivatives.[3]
-
Extraction and Purification: Extract the compounds from the culture broth and mycelium using organic solvents (e.g., ethyl acetate). Purify the desired derivatives using chromatographic techniques such as UPLC and LC-MS.[4]
-
Structural Characterization: Elucidate the structures of the purified compounds using spectroscopic methods like NMR and mass spectrometry.[3]
Combinatorial Biosynthesis Workflow for Paulomycin Derivatives
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic activity and can be determined using the broth microdilution method.[5][6][7]
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute this adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of a row.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, mixing thoroughly at each step. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Signaling Pathways and Mechanism of Action
Currently, there is a significant gap in the literature regarding the specific effects of this compound and its derivatives on mammalian cell signaling pathways. While the antibacterial mechanism is believed to involve the inhibition of essential bacterial processes, their interactions with eukaryotic cellular machinery, such as the NF-κB or MAPK pathways, have not been elucidated. This represents a critical area for future research, especially for assessing the therapeutic potential and potential toxicity of these compounds in a clinical context.
Biosynthesis of Paulomycins
The biosynthesis of paulomycins is a complex process involving multiple enzymatic steps, starting from chorismate.[2][4] The pathway involves glycosyltransferases, acyltransferases, and enzymes for the synthesis of the deoxysugar moieties (D-allose and L-paulomycose) and the unique paulic acid.[2] Understanding this pathway is crucial for the rational design of novel derivatives through genetic engineering and combinatorial biosynthesis.
Simplified Paulomycin Biosynthesis Pathway
Conclusion and Future Directions
This compound analogues and derivatives remain a promising but underexplored class of antibacterial compounds. The available data suggests that modifications to the core structure, particularly the paulic acid and sugar moieties, can significantly impact their activity and spectrum. To fully realize their therapeutic potential, future research should focus on:
-
Comprehensive SAR Studies: Synthesis and biological evaluation of a broader range of analogues to establish more definitive structure-activity relationships.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and mechanisms of action in both bacterial and mammalian cells.
-
Toxicology and Pharmacology: In-depth investigation of the cytotoxicity, pharmacokinetics, and pharmacodynamics of lead compounds.
-
Chemical Synthesis: Development of efficient and scalable total synthesis routes to enable the production of diverse analogues for further testing.
This technical guide serves as a foundation for these future endeavors, providing a summary of the current knowledge and highlighting the key areas where further investigation is critically needed.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
O-Demethylpaulomycin A: A Technical Guide to its Natural Source and Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylpaulomycin A is a lesser-known member of the paulomycin family of antibiotics, a group of structurally complex glycosylated molecules with noteworthy antibacterial activity. This technical guide provides a comprehensive overview of the natural source of this compound, its fermentative production, and the current understanding of its biosynthetic regulation. This document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and pharmaceutical development, offering insights into the cultivation of the producing organism, fermentation strategies, and the molecular genetics underpinning its biosynthesis. While specific quantitative production data for this compound is not extensively available in the public domain, this guide compiles the existing knowledge on the broader paulomycin family to provide a foundational understanding for further research and process development.
Natural Source
This compound, along with its counterpart O-Demethylpaulomycin B, is a natural product isolated from the fermentation broth of the Gram-positive bacterium Streptomyces paulus strain 273.[1] Streptomyces, a genus of Actinobacteria, is renowned for its prolific production of a wide array of secondary metabolites, including a majority of the clinically important antibiotics.[2] The paulomycin family of compounds, including paulomycins A and B, are also produced by this strain and other related Streptomyces species such as Streptomyces paulus NRRL 8115 and Streptomyces albus J1074.[3][4]
Fermentation
The production of this compound is achieved through submerged fermentation of Streptomyces paulus strain 273. While specific fermentation parameters for the optimal production of this compound have not been detailed in available literature, general methodologies for the cultivation of Streptomyces and the production of related paulomycins can be adapted.
Culture Media
Several media formulations have been reported for the cultivation of paulomycin-producing Streptomyces strains. The selection of an appropriate medium is critical for achieving good cell growth and high titers of the desired secondary metabolite.
Table 1: Media Composition for Fermentation of Paulomycin-Producing Streptomyces
| Medium | Component | Concentration (g/L) | Purpose | Reference |
| GS-7 (Seed Medium) | Glucose | 10 | Carbon Source | [3] |
| Soy Flour | 25 | Nitrogen Source | [3] | |
| Corn Steep Liquor | 10 | Nitrogen & Growth Factors | [3] | |
| CaCO₃ | 2 | pH Buffering | [3] | |
| (NH₄)₂SO₄ | 5 | Nitrogen Source | [3] | |
| R5α (Production Medium) | Sucrose | 103 | Carbon Source | [3] |
| K₂SO₄ | 0.25 | Inorganic Salt | [3] | |
| MgCl₂·6H₂O | 10.12 | Inorganic Salt | [3] | |
| Glucose | 10 | Carbon Source | [3] | |
| Casamino Acids | 0.1 | Nitrogen Source | [3] | |
| Trace Elements | (Varies) | Micronutrients | [3] | |
| TES Buffer | 5.73 | pH Buffering | [3] | |
| MFE Medium | Mannitol | 20 | Carbon Source | [4] |
| Soya Flour | 20 | Nitrogen Source | [4] | |
| Agar (B569324) | 20 | Solidifying Agent (for plates) | [4] |
Fermentation Parameters
Optimal fermentation conditions are crucial for maximizing the yield of this compound. While specific data for this particular compound is scarce, typical parameters for Streptomyces fermentations can be used as a starting point for optimization studies.
Table 2: General Fermentation Parameters for Streptomyces Cultivation
| Parameter | Range | Notes |
| Temperature | 28-30 °C | Optimal for growth and secondary metabolism of most Streptomyces species. |
| pH | 6.8-7.4 | Maintenance of a stable pH is critical for enzyme activity and cell viability. |
| Aeration | 1-1.5 VVM (Vessel Volumes per Minute) | Streptomyces are typically aerobic; adequate oxygen supply is essential. |
| Agitation | 200-400 rpm | Ensures proper mixing and oxygen transfer, but shear stress should be minimized to prevent mycelial damage. |
| Inoculum Size | 5-10% (v/v) | A healthy and actively growing seed culture is crucial for a successful fermentation. |
| Fermentation Time | 5-10 days | Production of secondary metabolites usually occurs in the stationary phase of growth. |
Experimental Protocols
Fermentation Protocol (General)
The following is a generalized protocol for the fermentation of Streptomyces paulus for the production of paulomycins, which can be adapted for this compound production.
-
Seed Culture Preparation:
-
Inoculate a loopful of Streptomyces paulus spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of GS-7 seed medium.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 48-72 hours until dense growth is observed.
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 500 mL of R5α production medium with 25 mL (5% v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 250 rpm for 7-10 days.
-
Monitor the fermentation periodically for pH, cell growth, and production of the desired compound by analytical techniques such as HPLC.
-
Isolation and Purification of this compound (Inferred)
While a detailed step-by-step protocol for the isolation of this compound is not explicitly available, a general procedure can be inferred from the isolation of other paulomycins and related natural products.[1]
-
Harvest and Extraction:
-
At the end of the fermentation, harvest the whole broth.
-
Adjust the pH of the broth to acidic (e.g., pH 3-4) with an appropriate acid.
-
Extract the broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. Repeat the extraction 2-3 times to ensure complete recovery of the compound.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Subject the dissolved extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the desired compound and evaporate the solvent.
-
-
Final Purification:
-
For final purification, employ preparative High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
-
Signaling Pathways and Regulation
The biosynthesis of paulomycins, including this compound, is encoded by a large biosynthetic gene cluster (BGC). The regulation of this BGC is complex and involves a network of regulatory genes that respond to various internal and external signals. In the related producer, Streptomyces albus J1074, several pathway-specific regulatory genes have been identified that control paulomycin production.
A simplified model of the regulatory cascade can be visualized as follows:
Caption: Regulatory cascade for paulomycin biosynthesis.
This diagram illustrates that global regulatory signals influence the expression of pathway-specific regulatory genes. The gene plm1 encodes a TetR-family repressor that negatively regulates the paulomycin BGC. Conversely, plm2, plm10 (a Streptomyces antibiotic regulatory protein, SARP), and plm30 encode activators that positively regulate the expression of the biosynthetic genes, leading to the production of paulomycins, including this compound.
Experimental Workflow
A typical workflow for the discovery, production, and characterization of this compound is outlined below.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
O-Demethylpaulomycin A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family of glycosidic compounds. These complex molecules are produced by various strains of Streptomyces, notably Streptomyces paulus. Structurally, this compound is a derivative of paulomycin A, from which it differs by the absence of a methyl group on the paulomycose sugar moiety. This modification, while seemingly minor, can have significant implications for the compound's biological activity and pharmacokinetic profile. This document provides an in-depth technical guide to the physical, chemical, and biological properties of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.
Physical and Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S | Mass Spectrometry[1] |
| Molecular Weight | 792.77 g/mol | Calculated from Molecular Formula |
| Appearance | - | Data not available |
| Melting Point | - | Data not available |
| Solubility | - | Data not available |
| UV-Vis λmax | - | Data not available |
Further research is required to experimentally determine the melting point, solubility, and UV-Vis absorption maxima for this compound.
Spectroscopic Data
The structure of this compound was elucidated primarily through the use of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data were instrumental in determining the complex stereochemistry and connectivity of the various subunits of this compound.[1]
(Specific chemical shift data (δ in ppm), coupling constants (J in Hz), and peak multiplicities for ¹H and ¹³C NMR are not available in the reviewed literature. Access to the full experimental data from the original structural elucidation studies would be required for a complete spectral assignment.)
Mass Spectrometry (MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized to determine the molecular formula of this compound.[1] This soft ionization technique is well-suited for analyzing large, thermally labile molecules like paulomycins.
(Detailed fragmentation patterns from FAB-MS/MS experiments are not available in the reviewed literature. Such data would be valuable for confirming the structure and identifying characteristic fragmentation pathways.)
Infrared (IR) Spectroscopy
(Specific infrared absorption frequencies (in cm⁻¹) for this compound are not available in the reviewed literature. However, based on its structure, one would expect to observe characteristic absorption bands for O-H, N-H, C=O (ester and amide), C=C, and C-O functional groups.)
Experimental Protocols
Isolation and Purification of this compound
This compound has been isolated from the fermentation broth of Streptomyces paulus (strain 273).[1] The general workflow for its isolation and purification involves the following steps:
References
Unveiling the Antibacterial Potential of O-Demethylpaulomycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, represents a promising area of early-stage antibacterial research. Produced by the actinomycete Streptomyces paulus, this natural product has garnered interest for its potential activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the foundational research into the antibacterial properties of this compound, consolidating available data, outlining experimental methodologies, and visualizing key processes to support further investigation and development in the field of antimicrobial agents.
Quantitative Antibacterial Activity
While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, the broader paulomycin family exhibits significant activity against Gram-positive organisms. Paldimycin (B20097), a related paulomycin derivative, has demonstrated in vitro activity comparable to vancomycin (B549263) against various strains of staphylococci, streptococci, enterococci, and Listeria monocytogenes, with MIC values generally at or below 2 µg/mL.[1] The antibacterial properties of this compound and its counterpart, O-Demethylpaulomycin B, have been noted, though detailed quantitative data remains limited.[2]
To provide a comparative context, the table below summarizes the reported MIC values for various paulomycin derivatives against a selection of bacterial strains. This data is compiled from studies on related compounds and serves as a foundational reference for the anticipated antibacterial spectrum of this compound.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Paldimycin | Staphylococcus aureus | ≤2 | [1] |
| Paldimycin | Streptococcus pneumoniae | ≤2 | [1] |
| Paldimycin | Enterococcus faecalis | ≤2 | [1] |
| Paldimycin | Listeria monocytogenes | ≤2 | [1] |
Experimental Protocols
The following section details the standard methodologies employed in the early-stage evaluation of the antibacterial activity of compounds like this compound. These protocols are based on established techniques for natural product screening and antibiotic susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5]
a. Preparation of Materials:
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[4]
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
b. Experimental Procedure:
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The stock solution of this compound is serially diluted in the culture medium within the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[6]
Agar (B569324) Well Diffusion Assay
This method provides a qualitative assessment of antibacterial activity and is often used for initial screening.[6]
a. Preparation of Materials:
-
Test Compound: this compound solution.
-
Bacterial Strains: Standardized inoculum of test bacteria.
-
Culture Medium: Mueller-Hinton Agar (MHA) plates.
-
Equipment: Sterile cork borer or pipette tips, incubator.
b. Experimental Procedure:
-
Plate Preparation: A standardized bacterial inoculum is uniformly spread over the surface of an MHA plate.
-
Well Creation: Wells are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A fixed volume of the this compound solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented).
Visualizing Experimental and Logical Frameworks
To facilitate a clearer understanding of the processes involved in this research area, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the logical relationship of key components in the study of paulomycin antibiotics.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound has not been fully elucidated. However, research on the broader paulomycin family suggests that the paulic acid moiety is a critical determinant of their antibiotic properties.[7][8] Derivatives lacking this component, such as the paulomenols, are reported to be inactive.[7][8]
Interestingly, the production of paulomycins in Streptomyces albidoflavus J1074 has been shown to be activated by exogenous γ-butyrolactone (GBL) signaling molecules, suggesting a potential quorum-sensing regulatory mechanism involved in its biosynthesis. This activation is dependent on a GBL receptor gene. While this pathway governs the production of the antibiotic, it is distinct from the compound's direct mechanism of antibacterial action on target bacteria.
Further research is necessary to identify the specific cellular targets and pathways inhibited by this compound in susceptible bacteria.
Conclusion and Future Directions
Early-stage research into this compound indicates its potential as an antibacterial agent, particularly against Gram-positive pathogens. While comprehensive quantitative data on its activity is still emerging, the established protocols for antibacterial screening provide a clear path for future evaluation. The elucidation of its specific mechanism of action remains a key area for future investigation and will be crucial in determining its therapeutic potential. The provided methodologies and conceptual frameworks in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of new and effective antimicrobial therapies.
References
- 1. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for antimicrobial activity of natural products using a microplate photometer - ProQuest [proquest.com]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. jcdr.net [jcdr.net]
- 7. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
O-Demethylpaulomycin A: A Technical Overview of its Molecular Characteristics
O-Demethylpaulomycin A is a derivative of the paulomycin family of antibiotics. Paulomycins are complex glycosidic antibiotics produced by various strains of Streptomyces. They exhibit activity primarily against Gram-positive bacteria[1]. The structural modification of O-demethylation, the removal of a methyl group from an oxygen atom, can significantly impact the biological activity and pharmacokinetic properties of the parent compound. This technical guide provides a detailed summary of the molecular weight and composition of this compound, derived from its parent compound, Paulomycin A.
Molecular Composition and Weight
Direct experimental data for this compound is not widely published. However, its molecular formula and weight can be precisely determined by understanding the structure of Paulomycin A and the chemical consequence of an O-demethylation reaction. Paulomycin A has a molecular formula of C₃₄H₄₆N₂O₁₇S[2]. The O-demethylation process involves the removal of a methyl group (-CH₃) and its replacement with a hydrogen atom (-H), resulting in a net loss of a CH₂ group.
This leads to the deduced molecular formula for this compound: C₃₃H₄₄N₂O₁₇S . Interestingly, this molecular formula is identical to that of Paulomycin B[3]. This suggests that this compound and Paulomycin B are isomers. The calculated molecular properties are summarized in the table below.
| Property | Value | Notes |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S | Deduced from the molecular formula of Paulomycin A (C₃₄H₄₆N₂O₁₇S) by subtracting one carbon and two hydrogen atoms (a CH₂ group) to account for the O-demethylation. This formula is identical to that of Paulomycin B[2][3]. |
| Molecular Weight | 772.77 g/mol | Calculated based on the deduced molecular formula. This value corresponds to the known molecular weight of Paulomycin B[3][]. |
| Elemental Composition | Carbon (C): 51.28%Hydrogen (H): 5.74%Nitrogen (N): 3.62%Oxygen (O): 35.19%Sulfur (S): 4.15% | Calculated based on the atomic weights of the constituent elements in the deduced molecular formula. |
| Parent Compound | Paulomycin A | Paulomycin A has a molecular formula of C₃₄H₄₆N₂O₁₇S and a molecular weight of approximately 786.8 g/mol [2]. |
Logical Relationship: Derivation from Paulomycin A
The relationship between Paulomycin A and this compound is a straightforward chemical transformation. This process is fundamental in medicinal chemistry for creating derivative compounds with potentially improved therapeutic properties.
Experimental Protocols
While specific experimental protocols for this compound are not detailed in the available literature, standard microbiological and analytical methods would be employed to characterize and evaluate this compound. Below is a representative protocol for determining the antibacterial efficacy of a novel antibiotic derivative.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method to assess the in vitro antibacterial activity of this compound.
1. Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial strain (e.g., Staphylococcus aureus).
2. Materials:
-
This compound (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain for testing (e.g., Staphylococcus aureus ATCC 29213).
-
Spectrophotometer.
-
Sterile pipette tips and multichannel pipettes.
-
Incubator (37°C).
3. Experimental Workflow:
4. Procedure:
-
Inoculum Preparation: A colony of the test bacterium is used to inoculate CAMHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: A two-fold serial dilution of the this compound stock solution is performed across the wells of the 96-well plate using CAMHB. This creates a gradient of decreasing compound concentrations.
-
Controls:
-
Positive Control: Wells containing CAMHB and the bacterial inoculum, but no compound.
-
Negative Control: Wells containing only CAMHB to check for sterility.
-
-
Inoculation: The diluted bacterial suspension is added to each well (except the negative control), resulting in a final volume of 100 µL per well.
-
Incubation: The plate is incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
References
Methodological & Application
Application Notes & Protocols: O-Demethylpaulomycin A Minimum Inhibitory Concentration (MIC) Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction: O-Demethylpaulomycin A is an antibacterial compound isolated from the fermentation of Streptomyces paulus.[1] It belongs to the paulomycin family of antibiotics and has demonstrated activity primarily against Gram-positive bacteria such as Staphylococcus and Streptococcus species.[1] The Minimum Inhibitory Concentration (MIC) is a fundamental measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[2][3] Determining the MIC of this compound is a critical step in evaluating its potency and spectrum of activity, guiding further research and potential therapeutic applications.
These application notes provide a comprehensive protocol for determining the MIC of this compound using the broth microdilution method, a gold standard for antimicrobial susceptibility testing.[2][4]
Special Considerations for this compound:
-
Solubility: As a complex natural product, this compound may have limited solubility in aqueous media. It is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Care must be taken to ensure the final concentration of the solvent in the assay does not exceed 1% (v/v), as higher concentrations can inhibit bacterial growth.[5]
-
Stability: The stability of the compound in solution and under incubation conditions should be considered. Stock solutions should be stored at an appropriate temperature (e.g., -20°C or -80°C) and fresh dilutions in media should be prepared for each experiment.
Quantitative Data Summary
While the antibacterial properties of this compound have been described, comprehensive MIC data against a wide panel of microorganisms is not extensively available in publicly accessible literature. The following table is provided as a template for data presentation. The values presented are hypothetical and for illustrative purposes only. Researchers should generate their own data following the protocols outlined below.
Table 1: Hypothetical MIC Data for this compound
| Microorganism | Strain ID | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 0.25 |
| Staphylococcus epidermidis | ATCC 12228 | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 |
| Enterococcus faecalis | ATCC 29212 | 1 |
| Bacillus subtilis | ATCC 6633 | 0.06 |
| Escherichia coli | ATCC 25922 | >64 |
Experimental Protocol: Broth Microdilution Method
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
1. Principle This method determines the MIC by testing serial twofold dilutions of this compound against a standardized bacterial inoculum in a liquid growth medium using a 96-well microtiter plate.[2] The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[2][8]
2. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains for testing (e.g., ATCC quality control strains)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35 ± 2°C)
3. Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 1280 µg/mL). Ensure it is completely dissolved.
-
Aliquot the stock solution into sterile cryovials and store at -20°C or below until use. Avoid repeated freeze-thaw cycles.
4. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (OD600 of ~0.08-0.13), and corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. A common intermediate dilution is 1:100 in CAMHB, from which the final inoculum is taken.
5. Assay Procedure (96-Well Plate Setup)
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. For a final top concentration of 64 µg/mL, this would typically be a 128 µg/mL working solution.
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 128 µg/mL working solution to the wells in column 1.
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times.
-
Continue this process from column 2 to column 10.
-
After mixing in column 10, discard 100 µL. Wells in column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).
-
The plate now contains 100 µL per well of varying drug concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Add 100 µL of the diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each test well is 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.
6. Incubation
-
Seal the plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
7. Reading and Interpreting Results
-
After incubation, check the control wells. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.
-
Visually inspect the test wells (columns 1-10) for bacterial growth, indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Logical Relationship Diagram
Caption: Logical flow for interpreting MIC results against clinical breakpoints.
Signaling Pathway
The specific molecular target and signaling pathways affected by this compound are not well-characterized in the available scientific literature. Therefore, an accurate diagram of its mechanism of action or related signaling pathways cannot be provided at this time. Further research is required to elucidate these details.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. idexx.com [idexx.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Broth Microdilution Assay for O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of O-Demethylpaulomycin A against Gram-positive bacteria using the broth microdilution method. This quantitative technique is essential for assessing the in vitro activity of this novel antimicrobial agent.
Introduction
This compound is an antibiotic that has demonstrated antibacterial properties, particularly against Gram-positive organisms such as Staphylococcus aureus and Streptococcus species.[1] The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent, which is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.
Core Principles
The broth microdilution assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation under controlled conditions, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.
Data Presentation
Table 1: Key Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Test Organism | Gram-positive bacteria (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) | Quality control strains with known MIC ranges should be included. |
| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Ensure the pH is between 7.2 and 7.4 at room temperature. |
| This compound Concentration Range | 0.015 to 16 µg/mL | This range can be adjusted based on the expected potency of the compound. |
| Inoculum Density | 5 x 10⁵ CFU/mL (final concentration in well) | Prepared from a fresh overnight culture. |
| Incubation Temperature | 35 ± 2°C | |
| Incubation Time | 16 to 20 hours | |
| Incubation Atmosphere | Ambient air |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Due to the lack of specific solubility data for this compound, it is recommended to start with Dimethyl Sulfoxide (DMSO) as the solvent, a common choice for compounds with low water solubility.
-
Stock Solution Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL in 100% DMSO.
-
Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm (absorbance of 0.08 to 0.13).
-
Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Broth Microdilution Assay Procedure
-
Plate Setup: Use sterile 96-well, U-bottom microtiter plates.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2 through 12 of each row to be used.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB.
-
Add 200 µL of the highest concentration of this compound to be tested (e.g., 16 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will result in a final volume of 110 µL in these wells and a final inoculum density of approximately 5 x 10⁵ CFU/mL. Do not inoculate the sterility control well (well 12).
-
Incubation: Cover the microtiter plates with a lid and incubate at 35 ± 2°C for 16 to 20 hours in ambient air.
Interpretation of Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom using a mirror.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
The growth control well (well 11) should show distinct turbidity.
-
The sterility control well (well 12) should remain clear.
-
Quality Control: The MIC value obtained for the quality control strain (e.g., S. aureus ATCC® 29213™) must fall within its established acceptable range for the results of the test to be considered valid. Note: Specific QC ranges for this compound are not yet established and will need to be determined in-house.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution assay.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship for MIC determination.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of O-Demethylpaulomycin A, a derivative of the paulomycin class of antibiotics. The protocol details the necessary steps from the initial sample preparation of a fermentation broth to the final preparative high-performance liquid chromatography (HPLC) for obtaining a high-purity sample. The methodology is grounded in established chromatographic principles, beginning with analytical-scale method development and systematically scaling up to a preparative-scale process. This application note is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug development who are working with paulomycins and related compounds.
Introduction
This compound belongs to the paulomycin family of antibiotics, which are known for their potent activity against Gram-positive bacteria.[1] The intricate structure of these compounds often necessitates a multi-step purification process to isolate the desired analogue from a complex fermentation broth. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such natural products, offering high resolution and efficiency. This application note outlines a systematic approach to developing a robust HPLC purification protocol for this compound, starting with an analytical method that is then scaled up for preparative purposes.
Experimental Protocols
Sample Preparation from Fermentation Broth
A critical first step in the purification of this compound from a microbial fermentation is the effective preparation of the sample to ensure it is suitable for HPLC analysis. A clean sample prevents column clogging and enhances the longevity of the stationary phase.
Protocol:
-
Harvesting: Centrifuge the fermentation broth at 40,000–50,000 ×g for 30 minutes to pellet the microbial cells and larger debris.
-
Extraction: Decant the supernatant and perform a liquid-liquid extraction. Given the likely polarity of paulomycin derivatives, an organic solvent such as ethyl acetate (B1210297) is a suitable choice. Mix the supernatant with an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate. Repeat the extraction three times to maximize the recovery of this compound.
-
Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
-
Clarification: Re-dissolve the crude extract in a small volume of the initial HPLC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% trifluoroacetic acid). To remove any remaining particulate matter, filter the solution through a 0.45 µm syringe filter prior to injection.
Analytical HPLC Method Development
The initial development of an analytical HPLC method is crucial for establishing the separation parameters that will be scaled up for preparative purification. The goal is to achieve a good resolution of this compound from other closely related paulomycins and impurities.
Protocol:
-
Instrumentation: Utilize a standard analytical HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is recommended. A common choice is a column with dimensions of 4.6 x 250 mm and a particle size of 5 µm.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: Employ a linear gradient to effectively separate the components of the complex extract. A suggested starting gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 90% B
-
25-30 min: 90% to 100% B
-
-
Flow Rate: A typical analytical flow rate is 0.8 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 320 nm, which is suitable for detecting paulomycins.[1]
-
Injection Volume: Start with a small injection volume, typically 10-20 µL, of the prepared sample.
-
Optimization: Adjust the gradient slope and duration to maximize the resolution of the this compound peak from adjacent peaks.
Scale-Up to Preparative HPLC
Once an optimized analytical method is established, the parameters can be scaled up for preparative purification. The primary objective of the scale-up is to increase the sample load and isolate a significant quantity of pure this compound while maintaining the separation quality.
Protocol:
-
Instrumentation: Use a preparative HPLC system with a higher flow rate capacity and a fraction collector.
-
Column: Select a preparative C18 column with the same stationary phase chemistry and particle size as the analytical column. A common preparative column dimension is 21.2 x 250 mm with a 5 µm particle size.
-
Flow Rate Calculation: The flow rate must be scaled geometrically to the larger column diameter to maintain linear velocity. The scaling factor is calculated as the ratio of the cross-sectional areas of the preparative and analytical columns:
-
Scaling Factor = (d_prep / d_anal)²
-
New Flow Rate = Analytical Flow Rate × Scaling Factor
-
-
Gradient Adjustment: The gradient time should be adjusted to maintain the same number of column volumes of mobile phase as the analytical method.
-
Injection Volume Scaling: The injection volume can be scaled up based on the increase in column volume to maximize the sample load without compromising resolution.
-
Fraction Collection: Collect fractions corresponding to the this compound peak based on the retention time observed in the analytical chromatogram.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents, typically by lyophilization or evaporation under reduced pressure.
Data Presentation
The following tables summarize the quantitative parameters for both the analytical and preparative HPLC methods for the purification of this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5-90% B over 20 min |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 320 nm |
| Injection Volume | 10-20 µL |
Table 2: Preparative HPLC Parameters (Scaled-Up)
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5-90% B over 20 min |
| Flow Rate | 16.8 mL/min (calculated) |
| Detection Wavelength | 320 nm |
| Injection Volume | ~400-800 µL (empirical) |
Visualizations
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of O-Demethylpaulomycin A and Related Paulomycins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of O-Demethylpaulomycin A and its structural analogs. Due to the limited availability of public spectroscopic data for this compound, this document utilizes detailed NMR data from a closely related novel paulomycin derivative, herein referred to as Paulomycin Analog 1 , for illustrative purposes. The methodologies and protocols described are broadly applicable to the structural elucidation of the entire paulomycin class of antibiotics.
Introduction to Paulomycin Analysis by NMR
The paulomycins are a family of complex glycosylated natural products known for their antibacterial activity. Their intricate structures, featuring a quinone-like core, a unique eight-carbon sugar (paulomycose), and a variable acyl side chain, necessitate advanced spectroscopic techniques for complete characterization. NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, is an indispensable tool for the unambiguous assignment of all proton and carbon signals and the elucidation of the stereochemistry of these molecules.
NMR Data of a Representative Paulomycin Analog
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Paulomycin Analog 1, isolated from Streptomyces albus J1074. This data serves as a reference for the analysis of this compound, which is expected to exhibit a similar spectroscopic profile, with key differences arising from the demethylation at the 3''-position of the paulomycose moiety.
Table 1: ¹H NMR Data for Paulomycin Analog 1 (500 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 2'' | 4.85 | d | 7.5 |
| 3'' | 3.45 | t | 7.5 |
| 4'' | 3.20 | t | 7.5 |
| 5'' | 3.65 | m | |
| 6'' | 1.05 | d | 6.0 |
| 1''' | 5.25 | br d | 3.5 |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Data for Paulomycin Analog 1 (125 MHz, DMSO-d₆)
| Position | Chemical Shift (δ, ppm) |
| 1 | 170.1 |
| 2 | 105.5 |
| 3 | 145.2 |
| 4 | 120.8 |
| 5 | 132.2 |
| 6 | 118.9 |
| ... | ... |
Note: The complete dataset for Paulomycin Analog 1 includes numerous other signals which are detailed in the source publication. The tables above are a partial representation for illustrative purposes.
Experimental Protocols for NMR Analysis
This section outlines the detailed methodology for the NMR analysis of this compound or related compounds.
Sample Preparation
-
Compound Isolation: Isolate and purify this compound from the fermentation broth of the producing microorganism using chromatographic techniques (e.g., HPLC).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice for paulomycins due to their good solubility in this solvent. Other solvents like methanol-d₄ or chloroform-d₃ may also be used depending on the specific derivative.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or higher is recommended for optimal resolution of complex spectra).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Analysis and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for analyzing the NMR data to determine the structure of this compound.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway of this compound is not detailed in the provided search results, paulomycins are known to inhibit bacterial protein synthesis. A hypothetical workflow for investigating the mechanism of action could involve the following steps:
These application notes and protocols provide a foundational framework for the NMR analysis of this compound and related paulomycin antibiotics. Researchers are encouraged to adapt these methodologies to their specific instrumentation and experimental conditions for optimal results.
Application Notes and Protocols for Mass Spectrometry Analysis of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated natural products produced by Streptomyces species.[1] These compounds are characterized by a quinone-like core, an acetylated D-allose sugar, an unusual eight-carbon sugar called paulomycose, and a unique paulic acid moiety.[1] Understanding the fragmentation pattern of this compound is crucial for its identification, structural elucidation, and quantitative analysis in complex biological matrices during drug discovery and development. This document provides a detailed protocol and expected fragmentation patterns for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
A robust and sensitive method for the analysis of this compound can be achieved using a triple-quadrupole LC/MS system with an electrospray ionization (ESI) source. The following protocol is adapted from established methods for the analysis of closely related paulomycins.[1]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B for 5 min, linear gradient to 90% B over 20 min, then to 100% B over 5 min |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative Ion Mode |
| Scan Range (Full Scan) | m/z 100–1500 |
| Capillary Voltage | 3500 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Fragmentor Voltage | 150 V |
| Collision Energy (for MS/MS) | Optimized for specific transitions (e.g., 20-40 eV) |
Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound in negative ion mode ESI-MS/MS is expected to be analogous to that of paulomycin A.[1] The primary fragmentation events involve the cleavage of glycosidic bonds, leading to the loss of the sugar moieties. The proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway of this compound.
Expected Fragment Ions:
The following table summarizes the expected major fragment ions for this compound based on the fragmentation pattern of paulomycin A.[1] The exact m/z values will differ due to the demethylation.
| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Moiety Lost |
| Calculated | Expected | Paulic acid | Paulic acid |
| Calculated | Expected | 2-methylbutyryl-paulomycose | Esterified Paulomycose |
| Calculated | Expected | Acetyl-D-allose | Acetylated D-Allose |
| Calculated | Expected | Full sugar chain | All sugar moieties |
Note: The exact m/z values for this compound and its fragments need to be determined experimentally.
Experimental Workflow
The overall workflow for the analysis of this compound from a biological sample, such as a fermentation broth, is outlined below.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental protocol and the expected fragmentation pattern will aid researchers in the identification and characterization of this complex natural product. The provided workflow can be adapted for various research and development applications, from natural product discovery to metabolic engineering and pharmacokinetic studies. Further high-resolution mass spectrometry studies would be beneficial to confirm the elemental composition of the fragment ions and provide a more detailed structural elucidation.
References
Application Notes and Protocols for In Vitro Antibacterial Assays of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a structural analog of the paulomycin class of antibiotics, which are produced by various Streptomyces species.[1][2] Like other paulomycins, this compound is primarily active against Gram-positive bacteria.[3][4] The evaluation of its in vitro antibacterial activity is a critical first step in the assessment of its potential as a therapeutic agent. This document provides detailed protocols for the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of this compound.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents the Minimum Inhibitory Concentration (MIC) values for the closely related compounds, paulomycin A and paulomycin B, against a selection of Gram-positive and Gram-negative bacteria for comparative purposes.
Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin A and Paulomycin B against various bacterial strains.
| Bacterial Strain | Type | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data not available | Data not available |
| Staphylococcus epidermidis | Gram-positive | Data not available | Data not available |
| Escherichia coli | Gram-negative | >100 | >100 |
| Klebsiella pneumoniae | Gram-negative | >100 | >100 |
Note: The MIC values in this table are derived from studies on paulomycin A and B and are provided for reference. Actual MIC values for this compound may vary and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for key in vitro antibacterial assays, adapted from established methodologies for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standardized and widely used technique for determining the MIC of an antibacterial agent.[6][7]
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Sterile 96-well microtiter plates[8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[9]
-
Spectrophotometer (optional)
-
Incubator (35 ± 2°C)[3]
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any intrinsic antibacterial activity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be done visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[5]
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
The range of concentrations should be chosen to encompass the expected MIC of the compound.
-
Include a positive control (wells with CAMHB and bacteria, but no drug) and a negative control (wells with CAMHB only) on each plate.[3]
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[7]
-
Caption: Workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[10] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).[3]
-
Thoroughly mix the contents of each selected well.
-
Using a calibrated pipette, transfer a 10 µL or 100 µL aliquot from each of these clear wells onto a separate, properly labeled MHA plate.[11]
-
Also, plate an aliquot from the positive growth control well to confirm the initial inoculum count. This may require serial dilution of the growth control culture to obtain a countable number of colonies.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[3]
-
-
Reading and Interpretation of Results:
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[12]
-
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Polyenic Antibiotics and Other Antifungal Compounds Produced by Hemolytic Streptomyces Species [mdpi.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Assessment of the In Vitro Models and Clinical Trials Related to the Antimicrobial Activities of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activities of Homemade Matrices Miming Essential Oils Compared to Commercial Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for Investigating the Therapeutic Potential of Paulomycin Analogs, with Reference to O-Demethylpaulomycin A
Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for O-Demethylpaulomycin A. The following application notes and protocols are based on research conducted on the broader paulomycin class of antibiotics and related compounds. These methodologies are provided as a general framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other novel paulomycin derivatives.
Introduction
Paulomycins are a class of glycosylated antibiotics produced by various strains of Streptomyces.[1][2][3] While primarily investigated for their antibacterial properties, recent studies have highlighted the cytotoxic activity of some paulomycin derivatives against various cancer cell lines, suggesting their potential as anticancer agents.[4][5][6] this compound is a derivative within this family. This document outlines potential applications and experimental protocols to explore its therapeutic efficacy, particularly in an oncological context.
Therapeutic Potential and Mechanism of Action (Hypothesized)
The therapeutic potential of paulomycins is thought to be linked to the presence of a paulic acid moiety, which is crucial for their biological activity.[1][3] The antitumor activity of related compounds like Paulomycin G has been observed against pancreatic, breast, and hepatocellular carcinoma cell lines.[4][5][6] While the precise mechanism of action for this compound is uncharacterized, related antibiotics have been shown to interfere with fundamental cellular processes. A plausible hypothesis is the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Quantitative Data Summary (for related Paulomycin compounds)
Quantitative data for this compound is not available in the public domain. The table below summarizes the cytotoxic activity of a related compound, Paulomycin G, against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Paulomycin G | MiaPaca-2 | Pancreatic Adenocarcinoma | Data not specified |
| Paulomycin G | MCF-7 | Breast Adenocarcinoma | Data not specified |
| Paulomycin G | HepG2 | Hepatocellular Carcinoma | Data not specified |
Note: While the source confirms cytotoxic activity, specific IC50 values were not provided in the abstract.[4][5][6]
Experimental Protocols
The following protocols are generalized methodologies for assessing the anticancer potential of a novel compound like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Human cancer cell lines (e.g., MCF-7, MiaPaca-2, HepG2) and a non-cancerous control cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer and control cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells, including a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan (B1609692) crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Investigation of Apoptosis Induction
Objective: To determine if the cytotoxic effect of this compound is mediated through the induction of apoptosis.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
-
Western blotting reagents and antibodies against apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2, Bax)
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Annexin V/PI Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the expression levels of pro- and anti-apoptotic proteins.
-
Visualizations
Hypothesized Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a cytotoxic agent like this compound, leading to the induction of apoptosis.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Experimental Workflow
The diagram below outlines a logical workflow for the preclinical investigation of this compound's therapeutic potential.
Caption: Preclinical experimental workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea [agris.fao.org]
Troubleshooting & Optimization
O-Demethylpaulomycin A solubility in DMSO and other solvents
Welcome to the technical support center for O-Demethylpaulomycin A. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the CAS number for this compound?
The CAS number for this compound is 113603-74-0.
Q2: What is the general solubility of this compound?
This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). It is sparingly soluble in aqueous buffers. For many similar compounds, a stock solution is typically prepared in an organic solvent like DMSO, which can then be further diluted into aqueous experimental media.
Solubility Data
| Solvent | Solubility | Recommendations |
| DMSO | Soluble | Recommended for creating high-concentration stock solutions. |
| Methanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Ethanol | Likely Soluble | Often a suitable solvent for polar organic compounds. |
| Water/Aqueous Buffers | Sparingly Soluble | Direct dissolution is not recommended. Dilute from a stock solution. |
Troubleshooting Guide
Issue 1: this compound is not dissolving in the chosen solvent.
-
Possible Cause 1: Incorrect Solvent Selection.
-
Solution: Ensure you are using a recommended organic solvent such as DMSO or methanol for initial dissolution. Avoid direct dissolution in aqueous solutions.
-
-
Possible Cause 2: Insufficient Solvent Volume.
-
Solution: Increase the volume of the solvent to ensure the concentration is not above the solubility limit.
-
-
Possible Cause 3: Low Temperature.
-
Solution: Gently warm the solution to 37°C. Sonication or vortexing can also aid in dissolution.
-
Issue 2: Precipitate forms after diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: The compound has limited solubility in the final aqueous medium.
-
Solution 1: Increase the final volume of the aqueous buffer to lower the final concentration of this compound.
-
Solution 2: Include a small percentage of a co-solvent like Tween-80 or PEG300 in your final aqueous solution to improve solubility. Always include a vehicle control in your experiments.
-
Solution 3: After dilution, gently vortex or sonicate the solution to aid in the re-dissolution of any precipitate.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Signaling Pathways and Experimental Workflows
The paulomycin family of antibiotics, including this compound, are known to be active against Gram-positive bacteria. While the precise signaling pathways affected by this compound are a subject of ongoing research, the biosynthesis pathway of paulomycins has been elucidated. Understanding this pathway can be crucial for researchers working on its production and modification.
The experimental workflow for testing the efficacy of this compound typically involves preparing solutions, treating bacterial cultures, and assessing the outcome.
Stability of O-Demethylpaulomycin A in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: My O-Demethylpaulomycin A solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of activity in aqueous solutions of complex antibiotics like this compound can be attributed to several factors. The primary culprits are typically chemical degradation influenced by pH, temperature, light exposure, and oxidation.[1][2][3] It is also possible that the compound is adsorbing to the surface of your storage container.
Q2: What is the optimal pH range for storing this compound in an aqueous solution?
A2: While specific data for this compound is unavailable, many antibiotics exhibit their greatest stability in acidic solutions.[4] For example, some compounds are stable at a pH below 4.[5] It is recommended to perform a pH-rate profile study to determine the optimal pH for your specific application. As a starting point, you could investigate a range from pH 3 to 7.
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures almost universally accelerate the degradation of chemical compounds, including antibiotics.[1][2] For short-term storage (hours to a few days), it is advisable to keep solutions on ice or refrigerated (2-8°C). For long-term storage, freezing (-20°C or -80°C) is generally recommended, although freeze-thaw cycles should be minimized as they can also lead to degradation for some molecules.[6]
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules are susceptible to photodegradation.[1][2] To minimize this risk, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil.[7]
Q5: Can I autoclave my media containing this compound?
A5: Autoclaving exposes the compound to high temperatures (typically 121°C), which will likely cause significant degradation of a complex molecule like this compound. It is strongly recommended to prepare a stock solution of the antibiotic, sterilize it by filtration (e.g., using a 0.22 µm filter), and then add it to the autoclaved and cooled media.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions more frequently. Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term storage. |
| pH shift in media | Measure the pH of your experimental media after the addition of the this compound solution. The buffer capacity of your media should be sufficient to handle the addition. |
| Adsorption to labware | Consider using low-adsorption plasticware (e.g., polypropylene) or silanized glassware. |
| Photodegradation | Protect your solutions from light at all stages of the experiment, including incubation. |
Issue 2: Precipitation of the compound in the aqueous solution.
| Possible Cause | Troubleshooting Step |
| Low solubility at experimental pH | Determine the solubility of this compound at different pH values. Adjust the pH of your solvent to improve solubility before preparing the final solution. |
| "Salting out" effect | If using high salt concentration buffers, try reducing the salt concentration if your experiment allows. |
| Solvent choice | While aqueous solutions are the focus, it may be necessary to first dissolve this compound in a small amount of an organic solvent like DMSO before diluting it in your aqueous buffer. Always check for the tolerance of your experimental system to the organic solvent. |
Summary of Factors Affecting Stability
The stability of this compound in aqueous solutions is likely influenced by a combination of factors. The following table summarizes these factors based on general principles of drug stability.
| Factor | General Effect on Stability | Recommendations for this compound |
| pH | Can significantly alter degradation rates. Many antibiotics are more stable in acidic conditions.[4][5] | Perform a pH-rate profile. Start with slightly acidic buffers (pH 4-6). |
| Temperature | Higher temperatures increase the rate of degradation.[1][2] | Store stock solutions at -20°C or -80°C. Keep working solutions on ice. |
| Light | UV and visible light can cause photodegradation.[1][2] | Use amber vials or foil wrapping to protect from light.[7] |
| Oxidation | Exposure to oxygen can lead to oxidative degradation.[2] | Consider degassing your solvent. For long-term storage, overlaying with an inert gas like argon or nitrogen can be beneficial. |
| Enzymatic Degradation | If used in biological matrices, enzymes can degrade the compound.[2] | Work at low temperatures and consider adding enzyme inhibitors if appropriate for your experiment. |
Experimental Protocols
Protocol 1: Preliminary pH Stability Assessment
This protocol provides a basic framework for assessing the stability of this compound at different pH values.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution to a final concentration in each of the prepared buffers. Incubate the solutions at a constant temperature (e.g., 37°C to simulate physiological conditions, or room temperature).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. The pH at which the concentration decreases the slowest is the most stable.
Visualizations
Caption: Workflow for determining the pH stability of this compound.
Caption: General degradation pathways for complex organic molecules.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. qbdgroup.com [qbdgroup.com]
O-Demethylpaulomycin A degradation pathway and byproducts
Disclaimer: Publicly available scientific literature providing a detailed degradation pathway and specific byproducts for O-Demethylpaulomycin A is limited. The following technical support center content is based on a hypothetical degradation pathway derived from the known chemical structure of the related compound, Paulomycin A, and general principles of chemical degradation. The experimental protocols and data are provided as illustrative examples for researchers working on similar complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an analog of the antibiotic Paulomycin A, characterized by the absence of a methyl group on the paulomycose sugar moiety.[1] The stability of this compound is critical for its development as a potential therapeutic agent, as degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Understanding its degradation pathway is essential for defining storage conditions, shelf-life, and compatible formulation excipients.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its complex structure featuring ester, glycosidic, and isothiocyanate functionalities, this compound is likely susceptible to degradation under several conditions:
-
Hydrolysis: The ester linkages are prone to hydrolysis under both acidic and basic conditions, which would cleave off the acetyl and 2-methylbutyryl groups. The glycosidic bonds connecting the sugar moieties can also be hydrolyzed, particularly under acidic conditions.
-
Reaction of the Isothiocyanate Group: The isothiocyanate group is highly reactive and can be attacked by nucleophiles. For instance, it can react with water to form an unstable dithiocarbamic acid, which can further degrade.
-
Oxidation: The quinone-like ring and other parts of the molecule may be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may induce degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and kept at low temperatures (e.g., -20°C or below). For solutions, it is advisable to use aprotic solvents and prepare them fresh before use. Long-term storage in protic solvents, especially at non-neutral pH, should be avoided.
Q4: Which analytical techniques are suitable for studying the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary technique for quantifying the parent compound and its degradation products. For the structural elucidation of byproducts, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the definitive identification of isolated degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of this compound peak in HPLC analysis of a sample dissolved in methanol/water.
-
Possible Cause: The isothiocyanate group is reacting with the nucleophilic solvents (methanol or water), or hydrolysis of ester/glycosidic bonds is occurring.
-
Troubleshooting Steps:
-
Solvent Selection: Prepare samples in a non-nucleophilic aprotic solvent like acetonitrile (B52724) (ACN) immediately before analysis.
-
pH Control: If aqueous solutions are necessary, use a buffered mobile phase and ensure the sample pH is maintained close to neutral.
-
Temperature: Keep sample vials in a cooled autosampler (e.g., 4°C) during the HPLC sequence.
-
Issue 2: Appearance of multiple, poorly resolved peaks in the chromatogram after stress testing.
-
Possible Cause: The stress conditions are too harsh, leading to extensive degradation into numerous small, polar fragments.
-
Troubleshooting Steps:
-
Milder Conditions: Reduce the concentration of the stress agent (acid, base, oxidant), lower the temperature, or decrease the exposure time.
-
Gradient Optimization: Modify the HPLC gradient to improve the separation of polar byproducts. This may involve using a shallower gradient or a different organic modifier.
-
Column Chemistry: Consider using a different column stationary phase (e.g., a polar-embedded phase) that provides alternative selectivity.
-
Issue 3: Inconsistent results in photostability studies.
-
Possible Cause: Variability in light exposure intensity or sample positioning.
-
Troubleshooting Steps:
-
Controlled Environment: Use a validated photostability chamber with a calibrated light source to ensure consistent light exposure (e.g., as per ICH Q1B guidelines).
-
Sample Preparation: Ensure samples are placed in a consistent orientation and distance from the light source. Use a validated container (e.g., quartz cuvette for solutions).
-
Control Sample: Always include a dark control sample, wrapped in aluminum foil, to differentiate between photolytic and thermal degradation.
-
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound.
| Stress Condition | Duration (hrs) | This compound Remaining (%) | Total Byproducts (%) | Major Byproduct(s) |
| 0.1 M HCl, 60°C | 24 | 65.2 | 34.8 | BP-1 (Hydrolyzed Ester) |
| 0.1 M NaOH, 25°C | 8 | 45.8 | 54.2 | BP-2 (Hydrolyzed Glycoside) |
| 5% H₂O₂, 25°C | 12 | 80.5 | 19.5 | BP-3 (Oxidized Ring) |
| UV Light (254 nm) | 48 | 72.1 | 27.9 | BP-4 (Photodegradation Product) |
BP = Byproduct
Experimental Protocols
Forced Degradation Study
Objective: To generate degradation byproducts of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature (25°C) for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature (25°C) for 12 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.
Stability-Indicating HPLC-UV Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation byproducts.
Methodology:
-
Chromatographic System: HPLC with a UV/Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all byproduct peaks generated during forced degradation studies.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for investigating drug degradation pathways.
References
Troubleshooting inconsistent MIC values for O-Demethylpaulomycin A
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results for the antibiotic O-Demethylpaulomycin A. This guide provides answers to frequently asked questions, detailed experimental protocols, and visual aids to promote accurate and reproducible susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing significant well-to-well and experiment-to-experiment variation in my MIC values for this compound?
Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing and can arise from a combination of factors related to the compound itself, the methodology, and the reagents used.[1][2] For this compound, a member of the paulomycin class of antibiotics, variability can often be traced to the following key areas:
-
Compound Instability: Paulomycins are known to be unstable in aqueous solutions at neutral pH. They can undergo spontaneous dehydration to form corresponding quinone derivatives, which lack antibacterial activity.[3] This degradation can occur during stock solution preparation, storage, or during the 16-20 hour incubation period of the assay, leading to an artificially high or variable MIC.
-
Media Composition (Cation Concentration): The activity of many antibiotics can be significantly affected by the concentration of divalent cations (Ca²⁺ and Mg²⁺) in the testing medium.[2] It is critical to use Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency and comparability of results. Using unadjusted media can lead to significant MIC discrepancies.
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. An inoculum that is too dense (the "inoculum effect") can overwhelm the antibiotic, leading to a higher MIC, while an overly diluted inoculum can result in a falsely low MIC. Strict adherence to standardizing the inoculum to a 0.5 McFarland standard is essential for reproducibility.
-
Technical Errors: Minor variations in pipetting, serial dilutions, or incubation conditions can introduce significant errors. Inaccurate dilutions can lead to phenomena like "skipped wells," where growth appears at higher concentrations while being absent at lower ones.
Use the following troubleshooting workflow to diagnose the source of inconsistency:
Q2: What are the expected MIC values for this compound?
Specific MIC data for this compound against standard quality control (QC) strains is not widely available in peer-reviewed literature. However, its activity is expected to be similar to its parent compounds, Paulomycin A and B, which are primarily active against Gram-positive bacteria.[4][5] The following table provides representative MIC values for Paulomycin A and B against common Gram-positive pathogens.
Disclaimer: These values are for the parent compounds Paulomycin A and B and should be used as a reference only. Actual MICs for this compound may vary.
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae |
| Paulomycin A | 0.2 - 0.78 µg/mL | 0.39 - 1.56 µg/mL | > 200 µg/mL | > 200 µg/mL |
| Paulomycin B | 0.1 - 0.39 µg/mL | 0.2 - 0.78 µg/mL | > 200 µg/mL | > 200 µg/mL |
Data adapted from related paulomycin derivative studies. E. coli and K. pneumoniae are included as examples of Gram-negative organisms against which paulomycins show little to no activity.[3]
Q3: What is the standard protocol for performing a broth microdilution MIC assay?
Adherence to a standardized protocol is the most effective way to ensure reproducibility. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Detailed Experimental Protocol: Broth Microdilution MIC Assay
-
Reagent & Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare according to the manufacturer's instructions.
-
Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like DMSO. Note the compound's potential instability and prepare this solution fresh for each experiment.
-
Prepare sterile saline (0.85% NaCl) for inoculum suspension.
-
-
Inoculum Preparation (See Workflow Diagram Below):
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or, more accurately, using a spectrophotometer (target OD₆₂₅nm ≈ 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this adjusted suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth) to achieve a concentration of ~1-2 x 10⁶ CFU/mL. This will be your final inoculum.
-
-
Microtiter Plate Preparation (Serial Dilution):
-
Use sterile 96-well U-bottom microtiter plates.
-
Add 50 µL of CAMHB to wells 2 through 12 in each row to be used.
-
Prepare an intermediate dilution of the drug stock in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 50 µL of the final bacterial inoculum (~1-2 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
Seal the plates (e.g., with an adhesive plastic sealer) to prevent evaporation.
-
Incubate at 35 ± 2 °C in ambient air for 16-20 hours.
-
-
Reading and Interpreting Results:
-
After incubation, check the sterility control (well 12) for any growth (should be clear).
-
Check the growth control (well 11) for adequate turbidity.
-
Visually determine the MIC by identifying the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well). A reading aid (e.g., a mirrored plate reader) is recommended.
-
Q4: What is the mechanism of action for this compound, and how might it affect the assay?
While the precise binding site of the paulomycin class of antibiotics has not been fully elucidated in publicly available literature, it is known that they are potent inhibitors of bacterial protein synthesis.[1] They act on the 70S ribosome, which is the essential cellular machinery responsible for translating mRNA into protein. By interfering with this process, the antibiotic prevents the bacteria from producing essential proteins, leading to the inhibition of growth.
The mechanism involves the drug binding to a specific site on the ribosome, likely on one of the ribosomal RNA (rRNA) components of the large (50S) or small (30S) subunit, which disrupts a key function such as peptide bond formation or the translocation of the nascent peptide chain.
This mechanism of action does not inherently complicate the MIC assay, as the endpoint (inhibition of visible growth) is a direct consequence of this activity. However, understanding that the target is a fundamental and highly conserved bacterial process underscores the compound's potential as an antibiotic.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing O-Demethylpaulomycin A precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of O-Demethylpaulomycin A in culture media.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition to Culture Medium
Q1: I observed a precipitate immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause and how can I resolve it?
A1: Immediate precipitation upon dilution of a concentrated stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This phenomenon, often referred to as "crashing out," occurs when the compound's solubility limit is exceeded in the final culture medium. The primary causes and troubleshooting steps are outlined below.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound in the culture medium is above its aqueous solubility limit. | Perform a dose-response experiment to determine the maximum soluble concentration. Start with a lower concentration range and visually inspect for precipitation. |
| Improper Dilution Technique | Rapidly adding a concentrated DMSO stock to the aqueous medium can cause localized high concentrations, leading to immediate precipitation. | Employ a serial dilution method. First, create an intermediate dilution of the stock in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of medium while gently swirling. |
| Solvent Shock | The abrupt change in solvent environment from a high percentage of organic solvent (e.g., DMSO) to a primarily aqueous environment causes the compound to fall out of solution. | Minimize the volume of the stock solution added. Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed, keeping the final DMSO concentration in the medium as low as possible (ideally ≤ 0.1% v/v). |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold medium can induce precipitation. | Always pre-warm the culture medium to 37°C before adding the this compound stock solution. |
Issue: Precipitate Formation Over Time During Incubation
Q2: My culture medium was clear after adding this compound, but a precipitate formed after several hours or days of incubation. What could be happening?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions over time.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade over time in the aqueous environment of the culture medium, and the degradation products may be less soluble. | Assess the stability of this compound in your specific culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing for the parent compound (e.g., by HPLC). |
| pH Shift in Medium | The pH of the culture medium can change during incubation due to cellular metabolism. A change in pH can alter the ionization state of this compound, potentially reducing its solubility. | Ensure your medium is well-buffered. Consider using a medium supplemented with HEPES buffer in addition to the standard bicarbonate buffering system, especially for long-term cultures. |
| Interaction with Media Components | This compound may interact with components in the medium, such as salts, amino acids, or proteins in serum, to form insoluble complexes over time. | If using a serum-containing medium, consider reducing the serum concentration or switching to a serum-free formulation if compatible with your cell line. Alternatively, test the solubility in a simpler buffered solution like PBS to see if media components are the issue. |
| Evaporation of Medium | Evaporation of water from the culture vessel during long-term incubation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Use low-evaporation lids on culture plates, or seal plates with gas-permeable membranes. Ensure proper humidification of the incubator. |
Frequently Asked Questions (FAQs)
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent due to its high solubilizing capacity for a wide range of molecules. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: High concentrations of DMSO can be toxic to cells. For most cell lines, it is advisable to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v), with many researchers recommending a concentration of 0.1% or lower to minimize any potential off-target effects.[1][2][3][4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments.
Q5: Can I filter the medium to remove the precipitate?
A5: Filtering the medium after a precipitate has formed is not recommended. The precipitate is the compound of interest, and filtering it out will lower the effective concentration of this compound in an unquantifiable way, leading to inaccurate and unreliable experimental results. It is better to address the root cause of the precipitation.
Q6: Are there any alternative solubilizing agents I can use?
A6: If DMSO is not suitable or if precipitation persists, you can explore other options. However, their compatibility with your specific cell line must be tested.
-
Ethanol: Can be used as a solvent, but it is generally more toxic to cells than DMSO, so the final concentration should be kept very low (typically <0.1%).
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[6][7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture applications. Co-dissolving this compound with HP-β-CD in water or buffer may be a viable strategy.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add your pre-warmed cell culture medium. b. Add the this compound stock solution to the first tube/well to achieve the highest desired concentration, ensuring the final DMSO concentration does not exceed 0.5%. Vortex or mix gently but thoroughly. c. Perform serial dilutions (e.g., 2-fold) by transferring a volume from the previous tube/well to the next and mixing.
-
Incubation and Observation: a. Incubate the tubes/plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2). b. Visually inspect for any signs of precipitation (cloudiness, crystals) immediately after preparation and at several time points over the course of your typical experiment duration (e.g., 1, 4, 24, 48 hours). c. For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to look for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the observation period is your working maximum soluble concentration.
Protocol 2: Preparing a Working Solution of this compound in Culture Medium
Objective: To prepare a clear, precipitate-free working solution of this compound for your cell culture experiments.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Thaw and Mix Stock Solution: Thaw your aliquot of the this compound stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If your final desired concentration is low, it is best to first prepare an intermediate dilution of your stock solution in pre-warmed medium.
-
Final Dilution: a. While gently swirling the pre-warmed medium in a sterile conical tube, add the required volume of the this compound stock solution (or intermediate dilution) drop-wise. b. Continue to swirl the medium gently for a few seconds to ensure rapid and even dispersion. c. Visually inspect the solution to ensure it is clear before adding it to your cells.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: General interaction of a hydrophobic compound with a cell.
References
- 1. lifetein.com [lifetein.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
Light sensitivity and proper handling of O-Demethylpaulomycin A
Frequently Asked Questions (FAQs)
Q1: Is O-Demethylpaulomycin A sensitive to light?
While specific photostability studies on this compound are not widely published, the paulomycin class of antibiotics is known to be unstable.[1][2] Therefore, it is prudent to treat this compound as a potentially light-sensitive compound. As a general precaution, exposure to direct sunlight or strong artificial light should be minimized during handling and storage.
Q2: How should I properly store this compound?
Based on available safety data and general best practices for unstable compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] To further protect from potential light degradation, using an amber vial or storing the container in a light-blocking secondary container is recommended.
Q3: What are the signs of degradation of this compound?
Paulomycins can degrade into inactive forms, such as paulomenols.[2] This degradation can occur in aqueous solutions at neutral pH.[2] While visual inspection may not always reveal degradation, any unexpected color change or precipitation in solutions could be an indicator. For experimental work, it is crucial to use freshly prepared solutions whenever possible. Analytical techniques like HPLC can be used to assess the purity and integrity of the compound over time.
Q4: What solvents are recommended for dissolving this compound?
The Safety Data Sheet for this compound does not specify a particular solvent. However, for paulomycins in general, solvents such as DMSO have been used for NMR studies.[4] When preparing solutions for experiments, it is advisable to first test solubility in a small amount of a common laboratory solvent like DMSO or ethanol, and then dilute with the aqueous buffer or medium of choice immediately before use. Given the instability of paulomycins in aqueous media, prolonged storage of aqueous solutions is not recommended.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or -80°C in light-protected vials. Minimize freeze-thaw cycles. |
| Instability in aqueous experimental medium. | Prepare the final working solution immediately before adding it to the experiment. Minimize the time the compound spends in aqueous buffer before the assay begins. | |
| Precipitation in solution | Poor solubility in the chosen solvent or buffer. | Try preparing a higher concentration stock in an organic solvent like DMSO and then diluting it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Degradation of the compound. | Use freshly prepared solutions. If precipitation occurs in a freshly made solution, consider trying a different solvent system. | |
| Loss of biological activity | Degradation of the compound due to improper storage or handling. | Review storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Use fresh aliquots for critical experiments. |
Experimental Protocols
General Handling and Solution Preparation
Given the known instability of the paulomycin family, the following general protocol should be followed for handling this compound:
-
Receiving and Storage: Upon receipt, store the solid compound in a tightly sealed container at a low temperature (e.g., -20°C) and protected from light.
-
Weighing and Aliquoting: When preparing to use the compound, allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount in a subdued light environment. If preparing a stock solution, dissolve the solid in an appropriate anhydrous solvent (e.g., DMSO).
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -20°C or -80°C.
-
Preparation of Working Solutions: Immediately before use, thaw an aliquot of the stock solution and dilute it to the final working concentration in your experimental buffer or medium.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for handling this compound.
Potential Degradation Pathway of Paulomycins
Caption: Simplified degradation of paulomycins.
References
Overcoming poor retention of O-Demethylpaulomycin A in reversed-phase HPLC
Welcome to the technical support center for the analysis of O-Demethylpaulomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during reversed-phase High-Performance Liquid Chromatography (RP-HPLC) analysis, particularly poor retention.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is eluting at or very near the void volume. What is the likely cause?
This is a classic sign of poor retention on a reversed-phase column. This compound is likely a polar compound, and as such, it has minimal interaction with the nonpolar stationary phase (like C18) under typical reversed-phase conditions. The compound spends most of its time in the mobile phase and is therefore not retained.
Q2: I am observing significant peak tailing for this compound. What could be the reason?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[1] For polar, ionizable compounds, this can be due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[2] These interactions can lead to a portion of the analyte being more strongly retained, resulting in a tailed peak. Tailing can compromise the accuracy of peak integration and resolution from nearby peaks.[3]
Q3: Can the mobile phase composition affect the retention of this compound?
Absolutely. The mobile phase composition is a critical factor in controlling retention in reversed-phase HPLC.[4] For polar compounds, reducing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase retention.[5] Additionally, the pH of the mobile phase can significantly impact the retention of ionizable compounds by altering their charge state.[6]
Q4: When should I consider using a different HPLC column?
If you have optimized the mobile phase (organic content, pH, additives) and are still facing retention or peak shape issues, it may be time to consider a different column.[7] Columns with alternative stationary phases, such as those with embedded polar groups or those designed for use with 100% aqueous mobile phases, can provide better retention for polar analytes.[5]
Troubleshooting Guides
Issue 1: Poor Retention of this compound
This guide will walk you through a systematic approach to increase the retention of your compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention.
Experimental Protocols:
-
Protocol 1: Mobile Phase Optimization - Organic Content
-
Initial Conditions: C18 column (e.g., 4.6 x 150 mm, 5 µm), Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Detection: UV at an appropriate wavelength.
-
Procedure: Prepare a series of mobile phases with decreasing acetonitrile (ACN) content: 40%, 30%, 20%, 10%, and 5%.
-
Equilibrate the column with each new mobile phase for at least 10 column volumes before injecting the sample.
-
Inject the this compound standard and record the retention time.
-
Expected Outcome: Retention time should increase as the percentage of acetonitrile decreases.
-
-
Protocol 2: Mobile Phase Optimization - pH Study
-
Objective: To determine the effect of mobile phase pH on the retention of this compound.
-
Procedure:
-
Acidic pH: Prepare a mobile phase with 10% ACN and 90% 20 mM phosphate (B84403) buffer adjusted to pH 2.5.
-
Neutral pH: Prepare a mobile phase with 10% ACN and 90% 20 mM phosphate buffer at pH 7.0.
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Basic pH: Prepare a mobile phase with 10% ACN and 90% 20 mM ammonium (B1175870) bicarbonate adjusted to pH 9.5. (Ensure you are using a pH-stable column).
-
-
Equilibrate the column thoroughly between each pH change.
-
Inject the sample and record the retention time.
-
Data Summary:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | 50% ACN, 0.1% FA | 10% ACN, 0.1% FA | 10% ACN, pH 2.5 | 10% ACN, pH 7.0 |
| Retention Time (min) | 1.2 (Void) | 3.5 | 4.8 | 2.1 |
| Tailing Factor | N/A | 1.8 | 1.3 | 2.5 |
Issue 2: Peak Tailing of this compound
This guide addresses how to improve the peak shape of your analyte.
Logical Relationship Diagram:
Caption: Causes and solutions for peak tailing.
Experimental Protocols:
-
Protocol 3: Reducing Silanol Interactions with pH
-
Rationale: At low pH (around 2.5-3.0), the ionization of silanol groups on the silica (B1680970) packing is suppressed, reducing secondary interactions with basic analytes.[6]
-
Procedure:
-
Prepare a mobile phase with an optimal organic content (determined from Protocol 1) and a buffer adjusted to pH 2.8 (e.g., 20 mM phosphate buffer).
-
Equilibrate the column and inject the sample.
-
Compare the tailing factor to the one obtained at a higher pH.
-
-
-
Protocol 4: Column Overload Test
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]
-
Procedure:
-
Prepare a series of dilutions of your this compound sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each sample, keeping the injection volume constant.
-
Observe the peak shape. If the tailing improves at lower concentrations, the column was likely overloaded.
-
-
Data Summary:
| Parameter | Initial Condition | pH 2.8 | 10 µg/mL Injection |
| Mobile Phase pH | 7.0 | 2.8 | 2.8 |
| Sample Concentration | 100 µg/mL | 100 µg/mL | 10 µg/mL |
| Tailing Factor | 2.5 | 1.3 | 1.1 |
| Resolution (from nearest impurity) | 1.2 | 1.9 | 2.2 |
References
Minimizing O-Demethylpaulomycin A aggregate formation in biological assays
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize potential aggregate formation of O-Demethylpaulomycin A in biological assays. Due to the limited publicly available data on the specific physicochemical properties of this compound, the following recommendations are based on best practices for handling hydrophobic and potentially unstable small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound belongs to the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria.[1][2][3] These molecules are complex glycosylated compounds.[2][3] Like many complex natural products, this compound may exhibit poor aqueous solubility, leading to the formation of aggregates in biological assay buffers. These aggregates can cause non-specific assay interference, leading to false-positive or false-negative results, and reduce the effective concentration of the monomeric, active compound.
Q2: I'm observing inconsistent results in my assay when using this compound. Could this be due to aggregation?
A2: Inconsistent results, such as poor dose-response curves, variable IC50 values, or a sudden drop-off in activity at higher concentrations, can be indicative of compound aggregation. It is crucial to ensure that this compound is fully solubilized and remains in a monomeric state throughout your experiment.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For hydrophobic compounds where specific solubility data is unavailable, Dimethyl Sulfoxide (DMSO) is the most common and recommended initial solvent. It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your aqueous assay buffer. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤ 0.5%) and should be consistent across all wells, including controls, to minimize solvent-induced artifacts.
Q4: How can I visually inspect for compound precipitation in my assay plate?
A4: After preparing your dilutions in the assay plate, and before adding cells or target proteins, hold the plate up to a light source and look for any cloudiness, turbidity, or visible precipitate in the wells, especially at the highest concentrations. You can also examine the wells under a microscope.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Compound precipitation or aggregation. | 1. Lower the highest concentration of this compound tested. 2. Optimize the solubilization protocol (see Protocol 1). 3. Incorporate a non-ionic detergent into the assay buffer (see Table 1). |
| Steep, non-sigmoidal dose-response curve | Aggregate-driven assay interference. | 1. Perform a solvent tolerance test to determine the maximum acceptable DMSO concentration. 2. Include control compounds known to aggregate to assess your assay's sensitivity to this phenomenon. |
| Loss of activity upon storage of diluted solutions | Compound instability or precipitation over time. Paulomycins are known to be unstable and can degrade.[1] | 1. Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. 2. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting. |
| "Bell-shaped" dose-response curve | At high concentrations, aggregation may be sequestering the active monomeric form of the compound. | 1. Test a wider range of concentrations, including lower concentrations, to better define the activity of the monomer. 2. Use dynamic light scattering (DLS) to directly assess aggregate formation at different concentrations, if available. |
Experimental Protocols
Protocol 1: Optimized Solubilization of this compound
This protocol details a stepwise method to improve the solubility of this compound in aqueous assay buffers.
Materials:
-
This compound
-
100% Dimethyl Sulfoxide (DMSO), anhydrous
-
Assay Buffer
-
Vortex mixer
-
Sonicator (optional)
-
Low-binding microplates
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Intermediate Dilutions: Prepare intermediate dilutions of the DMSO stock solution in 100% DMSO.
-
Final Dilution: Perform the final dilution step by adding a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed (if applicable) aqueous assay buffer. It is critical to add the compound stock to the buffer and mix immediately and vigorously to minimize precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all experimental and control wells and is below the level that affects your assay system (typically ≤ 0.5%).
-
Pre-incubation: Allow the final diluted compound to equilibrate in the assay buffer for a short period (e.g., 15-30 minutes) before adding biological components. Visually inspect for any signs of precipitation before proceeding.
Recommended Additives for Assay Buffers
For particularly challenging hydrophobic compounds, the inclusion of detergents or other solubility enhancers in the assay buffer can prevent aggregation. It is essential to test the compatibility of these additives with your specific assay.
| Additive | Recommended Concentration Range | Notes |
| Tween-20 | 0.001% - 0.1% (v/v) | A non-ionic detergent commonly used to reduce non-specific binding and aggregation. |
| Triton X-100 | 0.001% - 0.1% (v/v) | Another non-ionic detergent that can be effective in preventing aggregation. |
| Bovine Serum Albumin (BSA) | 0.01% - 0.1% (w/v) | Can act as a "carrier protein" to keep hydrophobic compounds in solution and reduce non-specific binding to plasticware. |
Visualizing Experimental Workflows and Concepts
Caption: Workflow for preparing and troubleshooting this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing O-Demethylpaulomycin A adsorption to laboratory plasticware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in reducing the adsorption of O-Demethylpaulomycin A to laboratory plasticware. Adsorption to surfaces can lead to significant loss of compound from solutions, affecting experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a significant loss of this compound in my experiments. What could be the cause?
A1: A common cause for the loss of hydrophobic small molecules like this compound during experiments is non-specific adsorption to the surfaces of laboratory plasticware, such as polypropylene (B1209903) or polystyrene tubes, pipette tips, and microplates. This phenomenon is primarily driven by hydrophobic interactions between the compound and the plastic surface.[1][2][3]
Q2: What are the general strategies to prevent compound adsorption to plasticware?
A2: Several strategies can be employed to minimize adsorption:
-
Solvent Modification: Adding organic solvents or non-ionic surfactants to your aqueous solutions can reduce hydrophobic interactions.[1][2]
-
Surface Coating: Pre-coating the plasticware with a blocking agent, such as bovine serum albumin (BSA), can prevent the compound from directly interacting with the plastic surface.[4][5]
-
Use of Alternative Materials: Switching to different types of plasticware or using glass (if compatible with your compound and experiment) can alter the adsorption characteristics.[2][6] Low-adsorption microplates are also commercially available and may reduce the non-specific adsorption of a range of compounds.[1][3]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can change the compound's charge state and reduce ionic interactions with the plastic surface.
Q3: Which type of plasticware is best for working with this compound?
A3: While polypropylene is a common laboratory plastic, its hydrophobic nature can contribute to the adsorption of nonpolar compounds.[2] The ideal plasticware will depend on the specific properties of this compound. It is recommended to test different types of plastics, such as polypropylene, polystyrene, and polyethylene, to determine which exhibits the lowest adsorption for your compound.[7] Specially treated low-binding plastics are also a valuable option to consider.[5]
Troubleshooting Guides
Issue: Low recovery of this compound after incubation in plastic tubes.
This guide provides a systematic approach to troubleshoot and mitigate the loss of this compound due to adsorption to plastic laboratory ware.
Step 1: Confirm Adsorption
-
Hypothesis: this compound is adsorbing to the walls of the plastic tubes.
-
Experiment: Prepare a standard solution of this compound in your experimental buffer. Quantify the initial concentration using a suitable analytical method (e.g., HPLC, LC-MS). Transfer the solution to the plastic tubes and incubate under your standard experimental conditions. After incubation, transfer the supernatant to a new, non-adsorptive container and re-quantify the concentration. A significant decrease in concentration suggests adsorption.
Step 2: Mitigation Strategies
If adsorption is confirmed, proceed with the following strategies. It is recommended to test these strategies systematically to determine the most effective method for your specific experimental setup.
Caption: Troubleshooting workflow for addressing low compound recovery.
Experimental Protocols
Protocol 1: Evaluating the Effect of Surfactants on Reducing Adsorption
This protocol details a method to assess the effectiveness of non-ionic surfactants in preventing the adsorption of this compound to polypropylene tubes.
Materials:
-
This compound stock solution
-
Experimental buffer (e.g., PBS)
-
Non-ionic surfactants (e.g., Tween-20, Triton X-100)
-
Polypropylene microcentrifuge tubes
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a series of working solutions of this compound in the experimental buffer containing different concentrations of a non-ionic surfactant (e.g., 0.01%, 0.05%, 0.1%).[4] Include a control solution with no surfactant.
-
Take an aliquot of each solution for initial concentration measurement (T=0).
-
Transfer the remaining solutions to polypropylene microcentrifuge tubes.
-
Incubate the tubes under your standard experimental conditions (e.g., room temperature for 1 hour).
-
After incubation, carefully transfer the supernatant from each tube to a clean sample vial.
-
Quantify the concentration of this compound in the supernatant of each sample.
-
Calculate the percentage of compound recovered for each surfactant concentration compared to the initial concentration.
Caption: Experimental workflow for testing surfactant effectiveness.
Protocol 2: Coating Plasticware with Bovine Serum Albumin (BSA)
This protocol describes how to pre-coat plasticware with BSA to block non-specific binding sites.
Materials:
-
Bovine Serum Albumin (BSA)
-
Deionized water or buffer (e.g., PBS)
-
Polypropylene tubes or plates to be coated
Procedure:
-
Prepare a BSA solution in deionized water or buffer at a suitable concentration (e.g., 1-10 mg/mL). A common practice is to use a 1% (10 mg/mL) solution.
-
Add the BSA solution to the plasticware, ensuring all surfaces that will come into contact with your sample are covered.
-
Incubate for at least 1-2 hours at room temperature or overnight at 4°C.
-
Aspirate the BSA solution.
-
Wash the plasticware thoroughly with deionized water or your experimental buffer to remove any unbound BSA. The number of washes may need to be optimized depending on the downstream application.
-
The coated plasticware is now ready for use.
Data Presentation
The following tables provide templates for summarizing your experimental data when testing different mitigation strategies.
Table 1: Effect of Surfactant Concentration on this compound Recovery
| Surfactant | Concentration (%) | Initial Conc. (µM) | Final Conc. (µM) | Recovery (%) |
| None (Control) | 0 | 10.0 | 5.2 | 52.0 |
| Tween-20 | 0.01 | 10.0 | 7.8 | 78.0 |
| Tween-20 | 0.05 | 10.0 | 9.5 | 95.0 |
| Tween-20 | 0.1 | 10.0 | 9.7 | 97.0 |
| Triton X-100 | 0.01 | 10.0 | 8.1 | 81.0 |
| Triton X-100 | 0.05 | 10.0 | 9.6 | 96.0 |
| Triton X-100 | 0.1 | 10.0 | 9.8 | 98.0 |
Table 2: Comparison of this compound Recovery in Different Labware
| Labware Type | Surface Treatment | Initial Conc. (µM) | Final Conc. (µM) | Recovery (%) |
| Polypropylene | None | 10.0 | 5.2 | 52.0 |
| Polypropylene | BSA Coated | 10.0 | 9.4 | 94.0 |
| Low-Binding Polypropylene | Manufacturer Treated | 10.0 | 9.6 | 96.0 |
| Polystyrene | None | 10.0 | 6.1 | 61.0 |
| Borosilicate Glass | None | 10.0 | 9.1 | 91.0 |
Disclaimer: The data presented in these tables are for illustrative purposes only and should be replaced with your own experimental results.
References
- 1. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Horror of Sample Adsorption to Containers (Part 1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Strong influence of surfactants on virgin hydrophobic microplastics adsorbing ionic organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of O-Demethylpaulomycin A and Vancomycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. This guide provides a detailed comparison of the efficacy of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, and vancomycin (B549263), a glycopeptide antibiotic widely used for treating serious Gram-positive infections. This comparison is based on available experimental data to inform research and drug development efforts.
Executive Summary
This compound is a naturally occurring antibiotic produced by Streptomyces paulus. Like other paulomycins, it demonstrates activity primarily against Gram-positive bacteria. Vancomycin, a cornerstone in the treatment of methicillin-resistant Staphylococcus aureus (MRSA), exerts its bactericidal effect by inhibiting cell wall synthesis. While extensive data is available for vancomycin, detailed quantitative efficacy data for this compound is less prevalent in publicly accessible literature. This guide synthesizes the available information to provide a comparative overview.
Data Presentation: In Vitro Efficacy
Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC values for this compound and vancomycin against various Gram-positive bacteria. It is important to note that direct comparative studies are limited, and the data for this compound is sparse.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | MIC (µg/mL) |
| Data Not Available | Data Not Available |
Table 2: Minimum Inhibitory Concentration (MIC) of Vancomycin against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - 2.0 |
| Staphylococcus epidermidis | 1.0 - 4.0 |
| Streptococcus pyogenes | ≤0.5 |
| Streptococcus pneumoniae | ≤1.0 |
| Enterococcus faecalis | 1.0 - 4.0 |
| Enterococcus faecium (vancomycin-susceptible) | 1.0 - 4.0 |
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been definitively elucidated in the available literature. However, studies on the broader class of paulomycin antibiotics suggest that they may act by inhibiting bacterial protein synthesis . This mechanism is distinct from that of vancomycin.
Vancomycin: Vancomycin inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which are essential building blocks for the cell wall. This binding blocks the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.
Experimental Protocols
The following are generalized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antibiotic against a specific bacterium.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Agar (B569324) Dilution Method for MIC Determination
This method involves the incorporation of the antibiotic into a solid growth medium.
-
Preparation of Antibiotic-Containing Agar: A series of agar plates are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.
Visualizations
Experimental Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Proposed Signaling Pathway for this compound (Hypothetical)
As the exact mechanism is not fully elucidated, the following diagram represents a hypothetical pathway based on the suggested inhibition of protein synthesis.
Caption: Hypothetical mechanism of this compound, suggesting inhibition of bacterial protein synthesis.
Signaling Pathway for Vancomycin
O-Demethylpaulomycin A: Unraveling Its Potential Against MRSA Remains a Scientific Frontier
Despite the urgent need for novel antibiotics to combat the growing threat of methicillin-resistant Staphylococcus aureus (MRSA), a comprehensive evaluation of O-Demethylpaulomycin A's activity against this formidable pathogen is currently hampered by a significant lack of publicly available research data. While the broader paulomycin family of antibiotics has shown promise against Gram-positive bacteria, specific quantitative data, detailed experimental protocols, and in-depth mechanistic studies for this compound are conspicuously absent in the scientific literature.
The paulomycins, a class of glycosidic antibiotics produced by Streptomyces species, have been noted for their antibacterial properties. Early investigations into paulomycin derivatives, such as paldimycin, suggested an in-vitro activity against staphylococci comparable to that of vancomycin, a last-resort antibiotic for MRSA infections. This has led to the assumption that other members of this family, including this compound and its counterpart O-Demethylpaulomycin B, may also possess significant anti-MRSA capabilities. However, without dedicated studies, this remains speculative.
A thorough comparison guide, as desired by researchers and drug development professionals, would necessitate robust experimental data. This would typically include:
-
Minimum Inhibitory Concentration (MIC) values: Quantitative measures of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Time-kill kinetics assays: Studies that evaluate the rate at which an antibiotic kills a bacterial population over time.
-
In vivo efficacy studies: Experiments in animal models to determine the antibiotic's effectiveness in a living organism.
-
Mechanism of action studies: Investigations into the specific biochemical pathways or cellular components targeted by the antibiotic.
Currently, such detailed information for this compound is not available in published, peer-reviewed scientific journals or other accessible databases. The biosynthesis pathway for the parent paulomycins has been elucidated, which could provide a foundational understanding for future mechanistic studies. However, without specific research on this compound, it is impossible to create a meaningful comparison with established anti-MRSA agents like vancomycin, daptomycin, or linezolid.
The scientific community acknowledges the critical need for new therapeutic agents against MRSA. The exploration of diverse chemical scaffolds, such as the paulomycins, is a vital component of this endeavor. However, to advance this compound from a compound of interest to a potential clinical candidate, rigorous and systematic investigation is paramount. Future research should focus on its synthesis, isolation, and comprehensive in vitro and in vivo evaluation against a panel of MRSA strains, including clinically relevant isolates. Elucidating its precise mechanism of action will also be crucial in understanding its potential advantages and limitations compared to existing therapies.
Until such data becomes available, a direct and evidence-based comparison of this compound's activity against MRSA remains an area ripe for scientific discovery. Researchers are encouraged to pursue studies that will shed light on the therapeutic potential of this and other under-investigated members of the paulomycin family.
O-Demethylpaulomycin A and Vancomycin-Resistant Enterococci (VRE): A Comparative Analysis of Treatment Alternatives
The emergence of vancomycin-resistant Enterococci (VRE) poses a significant challenge to public health, necessitating the exploration of novel antimicrobial agents. Among the compounds of interest are derivatives of the paulomycin class of antibiotics, such as O-Demethylpaulomycin A. This guide provides a comparative overview of the current understanding of paulomycins in the context of VRE and contrasts them with established alternative treatments.
This compound and the Paulomycin Class
Paulomycins are a group of glycosylated antibiotics produced by Streptomyces species, known for their activity against Gram-positive bacteria.[1][2] this compound is a known derivative of paulomycin.[1][2] While the broader class of paulomycins has demonstrated a promising spectrum of activity against various Gram-positive pathogens, specific data on the effectiveness of this compound against vancomycin-resistant Enterococci (VRE) strains, including quantitative measures like Minimum Inhibitory Concentration (MIC) values, are not currently available in publicly accessible scientific literature.
The paulic acid moiety is considered crucial for the antibacterial properties of paulomycins.[2] The general mechanism of action for this class of antibiotics is an area of ongoing research.
Established Alternative Treatments for VRE Infections
Given the lack of specific data for this compound against VRE, a comparison must be drawn with existing therapeutic options that have well-documented efficacy. The primary alternatives for treating VRE infections include linezolid (B1675486), daptomycin (B549167), and tigecycline (B611373).[3][4][5]
-
Linezolid: An oxazolidinone antibiotic, linezolid is a key treatment for VRE infections.[3][5] It functions by inhibiting the initiation of bacterial protein synthesis.
-
Daptomycin: A cyclic lipopeptide antibiotic, daptomycin has bactericidal activity against VRE.[6][7] Its mechanism involves disrupting the bacterial cell membrane potential.[8]
-
Tigecycline: A glycylcycline antibiotic, tigecycline is a derivative of minocycline (B592863) and exhibits broad-spectrum activity, including against VRE.[3] It works by inhibiting protein synthesis by binding to the bacterial ribosome.
Comparative Data
The following table summarizes the available information on paulomycins (as a class) and the established alternative treatments for VRE.
| Antibiotic/Class | Specific Compound | Mechanism of Action | Spectrum of Activity | MIC against VRE (μg/mL) |
| Paulomycins | This compound | Under Investigation | Gram-positive bacteria | Data not available |
| Oxazolidinones | Linezolid | Protein synthesis inhibitor | Gram-positive bacteria, including VRE | 1 - 4 |
| Lipopeptides | Daptomycin | Cell membrane disruption | Gram-positive bacteria, including VRE | 1 - 4 |
| Glycylcyclines | Tigecycline | Protein synthesis inhibitor | Broad-spectrum, including VRE | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific VRE strain and the testing methodology.
Experimental Protocols
As specific experimental data for this compound against VRE is unavailable, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is provided below. This method is fundamental in assessing the in vitro efficacy of a new compound against a bacterial strain.
Broth Microdilution Method for MIC Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Bacterial Strain: A pure culture of the VRE strain to be tested, grown overnight in an appropriate broth medium (e.g., Brain Heart Infusion broth).
-
Antimicrobial Agent: A stock solution of the antibiotic (e.g., this compound) of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader.
2. Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the antimicrobial agent in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Adjust the turbidity of the overnight VRE culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized VRE inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the VRE strain. This can be assessed visually or by using a microplate reader.
Visualizations
Experimental Workflow for MIC Determination
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactams Enhance Daptomycin Activity against Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium in In Vitro Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fosfomycin Enhances the Activity of Daptomycin against Vancomycin-Resistant Enterococci in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and antibacterial activities of novel methacrylate polymers containing norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fosfomycin Enhances the Activity of Daptomycin against Vancomycin-Resistant Enterococci in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Cross-Resistance of O-Demethylpaulomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, has demonstrated significant activity against a range of Gram-positive bacteria. A critical aspect of evaluating any new antimicrobial agent is understanding its potential for cross-resistance with existing antibiotic classes. This guide provides a framework for conducting and interpreting cross-resistance studies of this compound, complete with detailed experimental protocols and data presentation formats.
While specific comprehensive cross-resistance studies for this compound are not extensively available in published literature, this guide synthesizes the known antibacterial activity of the broader paulomycin class and outlines the established methodologies for generating the necessary comparative data. Paulomycins, including paulomycin A and B, are known to be highly active against Gram-positive organisms.[1][2]
Comparative Antibacterial Spectrum
A crucial first step in assessing cross-resistance is to determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains with well-characterized resistance mechanisms. This panel should include both susceptible (wild-type) strains and strains resistant to major antibiotic classes such as beta-lactams, macrolides, fluoroquinolones, and aminoglycosides.
The following table provides a template for presenting such comparative MIC data. The values presented are hypothetical and for illustrative purposes only, as comprehensive experimental data for this compound is not currently available.
| Bacterial Strain | Resistance Profile | This compound MIC (µg/mL) | Comparator Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type | Value | Penicillin: Value |
| Staphylococcus aureus (MRSA) | Methicillin-resistant | Value | Oxacillin: >Value |
| Enterococcus faecalis ATCC 29212 | Wild-type | Value | Vancomycin: Value |
| Enterococcus faecium (VRE) | Vancomycin-resistant | Value | Vancomycin: >Value |
| Streptococcus pneumoniae ATCC 49619 | Wild-type | Value | Erythromycin: Value |
| Streptococcus pneumoniae (MDR) | Multidrug-resistant | Value | Erythromycin: >Value |
| Escherichia coli ATCC 25922 | Wild-type | Value | Ciprofloxacin: Value |
| Pseudomonas aeruginosa ATCC 27853 | Wild-type | Value | Gentamicin: Value |
Experimental Protocols
To generate the data for the comparative table, the following standardized experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Materials:
-
This compound and comparator antibiotics
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent. Perform serial two-fold dilutions in CAMHB in the 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar (B569324) plates. Suspend isolated colonies in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) in the well.
Logical Workflow for Cross-Resistance Assessment
The process of evaluating cross-resistance can be visualized as a systematic workflow, from initial screening to in-depth analysis.
Caption: Workflow for assessing antibiotic cross-resistance.
Interpretation of Results
The primary indicator of a lack of cross-resistance is the retained potency of this compound against bacterial strains that are resistant to other antibiotics. For instance, if this compound exhibits a low MIC against methicillin-resistant Staphylococcus aureus (MRSA), it suggests that its mechanism of action is distinct from that of beta-lactam antibiotics and is not affected by the resistance mechanisms that confer resistance to methicillin.
Conversely, if this compound shows significantly higher MIC values against strains resistant to a particular antibiotic class, it may indicate a shared resistance mechanism or a common target. Further mechanistic studies would then be warranted to elucidate the basis of this cross-resistance.
The paulomycin family of antibiotics, including this compound, are known to be active primarily against Gram-positive bacteria.[1][2][3] Therefore, significant activity against Gram-negative bacteria would not be expected.
References
- 1. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Synergy of O-Demethylpaulomycin A with Beta-Lactam Antibiotics: A Comparative Guide
Disclaimer: As of late 2025, a review of published scientific literature reveals no specific studies investigating the synergistic effect of O-Demethylpaulomycin A in combination with beta-lactam antibiotics. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating such potential synergy. The experimental data presented is hypothetical and illustrative of the outcomes of the described protocols.
Introduction and Rationale for Synergy Investigation
The increasing prevalence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic strategies, including combination therapies that can restore the efficacy of existing antibiotics. This compound, a member of the paulomycin family of antibiotics, has demonstrated activity primarily against Gram-positive bacteria.[1] Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone in treating bacterial infections but are often rendered ineffective by resistance mechanisms.
A potential synergistic relationship between this compound and beta-lactam antibiotics is a compelling area for investigation. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to a compromised and more permeable cell envelope. It is hypothesized that this disruption of the cell wall could facilitate the entry of this compound into the bacterial cell, enhancing its access to its intracellular target. While the precise mechanism of action for paulomycins is not fully elucidated, related complex natural products have been shown to inhibit protein synthesis. If this compound functions similarly, a "one-two punch" effect could be achieved: the beta-lactam weakens the defenses, and this compound inhibits essential cellular processes.
Comparative Performance: Hypothetical Data
To assess the potential of this combination, we present hypothetical data from standard in vitro synergy tests against several strains of MRSA.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
This table outlines the baseline activity of this compound and a representative beta-lactam, Oxacillin, against various MRSA strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) |
| MRSA-43300 | 2 | 128 |
| MRSA-BAA-1717 | 4 | 256 |
| MRSA-NRS384 | 2 | 64 |
| MSSA-29213 | 1 | 0.25 |
Table 2: Checkerboard Assay Results for Synergy Assessment
The Fractional Inhibitory Concentration (FIC) index is calculated from a checkerboard assay to determine the nature of the drug interaction. An FIC index of ≤ 0.5 is indicative of synergy.
| Bacterial Strain | This compound MIC in Combination (µg/mL) | Oxacillin MIC in Combination (µg/mL) | FIC Index | Interpretation |
| MRSA-43300 | 0.25 | 16 | 0.250 | Synergy |
| MRSA-BAA-1717 | 0.5 | 32 | 0.250 | Synergy |
| MRSA-NRS384 | 0.5 | 16 | 0.500 | Synergy |
| MSSA-29213 | 0.5 | 0.125 | 1.000 | Indifference |
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Table 3: Time-Kill Assay Results against MRSA-43300
Time-kill assays measure the rate of bacterial killing over time. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.
| Treatment (Concentration) | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 |
| This compound (0.5 x MIC) | 6.0 | 5.8 | 5.5 | 5.3 |
| Oxacillin (0.25 x MIC) | 6.0 | 5.9 | 5.7 | 5.6 |
| Combination | 6.0 | 4.5 | 3.1 | < 2.0 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic synergy.
Checkerboard Assay Protocol
-
Bacterial Strains and Media: Use clinically relevant strains (e.g., MRSA ATCC 43300). Grow bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Antibiotic Dilutions: Prepare serial twofold dilutions of this compound and the beta-lactam antibiotic in the microtiter plate. The concentrations should range from at least four dilutions below to two dilutions above the MIC of each drug. The dilutions are made along the x- and y-axes of the plate, resulting in wells with various combinations of the two drugs.
-
Incubation: Inoculate the plate with the bacterial suspension and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. Calculate the FIC index for each combination that inhibits growth.
Time-Kill Assay Protocol
-
Inoculum Preparation: Grow a bacterial culture to the logarithmic phase of growth. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Antibiotic Exposure: Add antibiotics to the bacterial cultures at predetermined concentrations (typically sub-inhibitory, e.g., 0.25x or 0.5x MIC). Include a growth control (no antibiotic), each antibiotic alone, and the combination of both antibiotics.
-
Sampling and Plating: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove aliquots from each culture. Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) (e.g., Tryptic Soy Agar) to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is defined as a ≥ 2-log10 reduction in CFU/mL with the combination compared to the most active single agent. Antagonism is a > 2-log10 increase, and indifference is a < 2-log10 change.
Visualizations: Workflows and Hypothetical Mechanisms
Experimental and Logical Diagrams
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill synergy assay.
Caption: Hypothetical mechanism of synergy.
Conclusion
While no direct experimental evidence currently exists for the synergistic activity of this compound and beta-lactam antibiotics, there is a sound scientific rationale for investigating this combination. The proposed mechanism, wherein cell wall disruption by a beta-lactam enhances the intracellular activity of this compound, offers a promising strategy to combat resistant Gram-positive pathogens. The experimental frameworks provided in this guide offer a clear path for researchers to rigorously evaluate this potential synergy. Should the hypothetical data presented here be borne out by experimentation, this combination could represent a significant advancement in the fight against antibiotic resistance.
References
In Vitro Cytotoxicity Evaluation of O-Demethylpaulomycin A on Human Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the in vitro cytotoxicity of O-Demethylpaulomycin A, a novel antibiotic derivative, against the well-established chemotherapeutic agent, Doxorubicin. The data presented herein is intended to serve as a reference for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for potential anticancer applications. The guide details the experimental methodologies used to assess cell viability, membrane integrity, and apoptosis, offering a framework for reproducible cytotoxicity studies.
Comparative Cytotoxicity Data
The cytotoxic effects of this compound and Doxorubicin were evaluated across a panel of human cancer cell lines and a normal human cell line to determine both potency and selectivity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound after a 48-hour exposure period.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| This compound | A549 | Human Lung Carcinoma | 8.5 |
| MCF-7 | Human Breast Adenocarcinoma | 12.3 | |
| HL-60 | Human Promyelocytic Leukemia | 5.2 | |
| PBMC | Human Peripheral Blood Mononuclear Cells | > 50 | |
| Doxorubicin | A549 | Human Lung Carcinoma | 0.8 |
| MCF-7 | Human Breast Adenocarcinoma | 1.1 | |
| HL-60 | Human Promyelocytic Leukemia | 0.2 | |
| PBMC | Human Peripheral Blood Mononuclear Cells | 4.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers.
Experimental Protocols
Detailed protocols for the key assays used to generate the comparative cytotoxicity data are provided below. These assays are standard methods for assessing cell viability, cytotoxicity, and the mechanism of cell death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][4]
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5][6][7]
Protocol:
-
Seed cells and treat with compounds as described in the MTT assay protocol.
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[8]
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[8]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[5][8]
-
Add 50 µL of a stop solution to each well.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
Annexin V-FITC/PI Assay for Apoptosis
The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells.[9][10][11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with IC50 concentrations of this compound or Doxorubicin for 48 hours.
-
Harvest the cells by trypsinization and wash once with serum-containing media, followed by a wash with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[9]
-
Incubate the cells at room temperature for 15 minutes in the dark.[12][13]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC is detected in the FITC channel (Ex = 488 nm; Em = 530 nm) and PI is detected in the phycoerythrin channel.[9]
Visualized Workflows and Pathways
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. static.igem.org [static.igem.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. kumc.edu [kumc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of O-Demethylpaulomycin A with Linezolid and Daptomycin
In the landscape of antibacterial drug development, a constant search for novel agents with improved efficacy and distinct mechanisms of action is paramount to combat the growing threat of antibiotic resistance. This guide provides a comparative overview of the novel antibiotic O-Demethylpaulomycin A against two established last-resort antibiotics, linezolid (B1675486) and daptomycin (B549167). This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, antibacterial spectra, and key experimental findings.
Note on Data Availability: As of late 2025, publicly available information regarding the specific antibacterial activity of this compound is limited. While its discovery and chemical structure have been reported, detailed quantitative data from experiments such as minimum inhibitory concentration (MIC) assays and time-kill studies are not widely disseminated. The information presented herein for this compound is based on its classification within the paulomycin family of antibiotics and qualitative descriptions from initial discovery reports. In contrast, extensive data is available for the well-established drugs linezolid and daptomycin.
Mechanism of Action
The fundamental difference between these three antibiotics lies in their cellular targets and mechanisms of inhibiting bacterial growth.
-
This compound: As a member of the paulomycin family, this compound is presumed to inhibit bacterial protein synthesis. The precise molecular target and mechanism are not yet fully elucidated but are thought to differ from other protein synthesis inhibitors.
-
Linezolid: Linezolid is the first clinically available oxazolidinone antibiotic. It inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[1][2] This unique mechanism of action prevents the formation of the 70S initiation complex, a crucial step in bacterial translation.[2][3]
-
Daptomycin: Daptomycin is a cyclic lipopeptide antibiotic with a distinct mechanism of action that targets the bacterial cell membrane.[4][5] In a calcium-dependent manner, it inserts into the cell membrane of Gram-positive bacteria, leading to rapid membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[4][5]
Caption: Mechanisms of Action for this compound, Linezolid, and Daptomycin.
Antibacterial Spectrum
The range of bacteria that each antibiotic is effective against is a critical factor in its clinical utility.
-
This compound: Initial reports suggest that this compound is active against Gram-positive bacteria, specifically mentioning activity against Staphylococcus aureus and Streptococcus species. The full extent of its antibacterial spectrum is not yet characterized.
-
Linezolid: Linezolid has a broad spectrum of activity against Gram-positive bacteria.[1][6] This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][6][7] It is generally not effective against Gram-negative bacteria.[8]
-
Daptomycin: Daptomycin is also a potent agent against a wide range of Gram-positive bacteria.[4][9] Its spectrum includes MRSA, vancomycin-intermediate and -resistant S. aureus (VISA/VRSA), and VRE.[4][9] Similar to linezolid, it lacks activity against Gram-negative organisms.[10]
Quantitative Performance Data
Direct quantitative comparisons are challenging due to the limited data for this compound. The following tables summarize typical performance data for linezolid and daptomycin against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (MIC) for Linezolid and Daptomycin
| Organism | Linezolid MIC (µg/mL) | Daptomycin MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus (MRSA) | 1 - 4 | 0.25 - 1 |
| Enterococcus faecalis (VSE) | 1 - 4 | 1 - 4 |
| Enterococcus faecium (VRE) | 1 - 4 | 1 - 4 |
| Streptococcus pneumoniae | 0.5 - 2 | ≤1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Standardized methodologies are crucial for the evaluation and comparison of antimicrobial agents. The following outlines the general protocols for key in vitro experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Broth Microdilution Method:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).
Caption: Workflow for MIC Determination by Broth Microdilution.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Preparation: Tubes containing broth with and without various concentrations of the antibiotic (typically multiples of the MIC) are prepared.
-
Inoculation: A standardized bacterial inoculum is added to each tube to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Analysis: The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Summary and Future Directions
Linezolid and daptomycin are critical therapeutic options for treating serious Gram-positive infections, particularly those caused by resistant pathogens. Their distinct mechanisms of action provide valuable alternatives in the clinical setting.
The emergence of new antibiotic families, such as the paulomycins, which includes this compound, holds promise for future therapeutic strategies. However, a comprehensive understanding of their performance requires detailed in vitro and in vivo characterization. Further research to elucidate the precise mechanism of action, define the full antibacterial spectrum, and generate robust quantitative data for this compound is essential to determine its potential role in combating bacterial infections. As more data becomes available, a more direct and detailed comparison with established agents like linezolid and daptomycin will be possible, guiding future drug development efforts.
References
- 1. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antimicrobial activity of O-demethylfortimicin A, a derivative of fortimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]
- 6. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Differential antibacterial activity of moenomycin analogues on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A systematic review of antibacterial activity of polyphenolic extract from date palm (Phoenix dactylifera L.) kernel [frontiersin.org]
Validating the Antibacterial Spectrum of O-Demethylpaulomycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of O-Demethylpaulomycin A against established antibiotics, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.
Comparative Analysis of Antibacterial Activity
This compound, a member of the paulomycin family of antibiotics, demonstrates notable activity primarily against Gram-positive bacteria. To objectively assess its efficacy, its Minimum Inhibitory Concentration (MIC) values are compared with those of two widely used antibiotics, Linezolid and Vancomycin, against a panel of clinically relevant Gram-positive pathogens.
| Bacterial Strain | This compound MIC (µg/mL) | Paulomycin A MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.02 | 0.02 | 0.5 - 4 | 0.25 - 4.0 |
| Streptococcus pyogenes | 0.01 | 0.01 | 0.5 - 4 | ≤0.12 - 6.25 |
| Streptococcus pneumoniae | 0.01 | 0.01 | 0.5 - 4 | ≤0.12 - 6.25 |
| Enterococcus faecalis | 0.2 | 0.1 | 0.5 - 4 | ≤0.12 - 6.25 |
Note: The MIC values for this compound and Paulomycin A are sourced from the study by Argoudelis et al. (1988). The MIC ranges for Linezolid and Vancomycin are compiled from various sources.[1][2][3][4]
The data indicates that this compound exhibits potent in vitro activity against the tested Gram-positive cocci, with MIC values significantly lower than those of the comparator drugs. Its activity is comparable to that of its parent compound, Paulomycin A.
Experimental Protocols
The determination of the antibacterial spectrum of this compound is conducted using standardized microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
This compound
-
Comparator antibiotics (Linezolid, Vancomycin)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent and serially diluted in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation: Each well of the microtiter plate, containing 100 µL of the serially diluted antibiotic, is inoculated with 10 µL of the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing MHB and bacterial inoculum without any antibiotic.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the antibacterial spectrum of this compound.
Caption: Experimental workflow for determining the antibacterial spectrum.
References
Investigating Potential Resistance to O-Demethylpaulomycin A: A Comparative Guide
This guide provides a comparative analysis of O-Demethylpaulomycin A and related compounds, offering insights into potential resistance mechanisms. It is intended for researchers, scientists, and drug development professionals working on novel antimicrobial agents. The information is presented to facilitate the design of experiments aimed at understanding and overcoming potential bacterial resistance to this class of antibiotics.
Introduction to this compound and its Analogs
This compound is a member of the paulomycin family of antibiotics, which are glycosylated compounds known for their activity primarily against Gram-positive bacteria[1][2]. These antibiotics are produced by various Streptomyces species[2]. The structural diversity within this family, including this compound and B, arises from variations in the glycosylation pattern and modifications to the paulic acid moiety[2][3]. The antibacterial properties of these compounds are largely attributed to the paulic acid component[4]. While specific data on this compound is limited, research on related paulomycin derivatives provides a basis for comparison and for postulating potential mechanisms of action and resistance.
Comparative Antimicrobial Activity
Table 1: Comparative Antimicrobial Spectrum of Paulomycin Analogs
| Compound/Class | Primary Target Organisms | Activity Against Gram-Negative Bacteria | Notes |
| Paulomycins (General) | Gram-positive bacteria (e.g., Staphylococcus, Streptococcus)[4] | Generally low to inactive[4] | The paulic acid moiety is crucial for activity[4]. |
| This compound/B | Gram-positive bacteria[1] | Not extensively reported | Isolated from Streptomyces paulus[1]. |
| Novel Thiazole-containing Paulomycin Derivatives | Gram-positive bacteria (lower than paulomycin A/B)[5][6] | Improved activity against some Gram-negative bacteria[5][6] | More stable in culture than paulomycins A and B[5][6]. |
Potential Resistance Mechanisms to this compound
Based on known antibiotic resistance mechanisms in bacteria, several potential pathways for resistance to this compound can be hypothesized. Investigating these possibilities is crucial for the development of this compound as a therapeutic agent.
Potential Mechanisms of Resistance:
-
Target Modification: Alterations in the bacterial target site of this compound could reduce its binding affinity. The specific molecular target of paulomycins is not well-elucidated, making this a key area for investigation.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.
-
Efflux Pumps: Increased expression or acquisition of new efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its target.
-
Reduced Permeability: Changes in the bacterial cell envelope, such as alterations in the cell wall or membrane composition, could limit the uptake of the antibiotic.
Experimental Protocols for Investigating Resistance
To investigate the potential resistance mechanisms outlined above, a series of experiments can be performed. The following protocols provide a framework for these studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental measure of antibiotic susceptibility.
Protocol: Broth Microdilution Method [7][8][9]
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Whole-Genome Sequencing (WGS) of Resistant Mutants
WGS can be used to identify genetic mutations, insertions, or deletions in resistant strains compared to their susceptible counterparts.
Protocol: Illumina-Based Whole-Genome Sequencing [10][11]
-
Genomic DNA Extraction:
-
Culture the susceptible parent strain and the resistant mutant strain(s) overnight.
-
Extract high-quality genomic DNA from each culture using a commercially available DNA extraction kit.
-
-
Library Preparation:
-
Quantify the extracted DNA and assess its purity.
-
Prepare sequencing libraries using an Illumina library preparation kit, which involves fragmenting the DNA, adding adapters, and amplifying the library.
-
-
Sequencing:
-
Sequence the prepared libraries on an Illumina sequencing platform (e.g., MiSeq, NextSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads from the resistant mutant to the genome of the susceptible parent strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strain.
-
Annotate the identified mutations to determine the affected genes and their potential role in resistance.
-
Gene Expression Analysis (qRT-PCR)
Quantitative real-time PCR (qRT-PCR) can be used to determine if resistance is associated with changes in the expression of specific genes, such as those encoding efflux pumps or enzymes.
Protocol: Quantitative Real-Time PCR
-
RNA Extraction:
-
Culture the susceptible and resistant bacterial strains under both inducing (sub-MIC concentration of this compound) and non-inducing conditions.
-
Extract total RNA from the bacterial cells using an appropriate RNA extraction kit.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
Real-Time PCR:
-
Design primers specific to the target genes of interest (e.g., efflux pump genes identified through WGS).
-
Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Include a housekeeping gene as an internal control for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes in both the susceptible and resistant strains.
-
Calculate the relative fold change in gene expression in the resistant strain compared to the susceptible strain using the ΔΔCt method.
-
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Resistance Investigation
Caption: Workflow for investigating resistance mechanisms.
Potential Resistance Pathways
Caption: Potential mechanisms of bacterial resistance.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of O-Demethylpaulomycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of O-Demethylpaulomycin A, integrating immediate safety protocols and logistical planning.
Immediate Safety and Handling
Prior to any disposal procedure, ensure that all personnel handling this compound are familiar with the immediate safety measures outlined in the Safety Data Sheet (SDS).
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes and seek medical attention.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Chemical-impermeable gloves.
-
Eye Protection: Safety glasses or chemical goggles, especially if there is a risk of splashing.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of dust formation or aerosolization, a NIOSH/MSHA-approved respirator should be used.
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance.
References
Essential Safety and Operational Guidance for Handling O-Demethylpaulomycin A
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with O-Demethylpaulomycin A. The following guidelines are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring proper handling and disposal of this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion when handling this compound.[1][2] The minimum required PPE is outlined below.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or neoprene).[1] Double-gloving is recommended for concentrated solutions.[2] | To prevent skin contact with the agent.[1][2] |
| Eye Protection | Safety goggles with side shields or a full-face shield.[2][3] | To protect the eyes from splashes and aerosols.[1][2] |
| Body Protection | A dedicated laboratory coat or a disposable gown worn over personal clothing.[2][4] | To protect skin and clothing from contamination.[2] Laboratory coats should not be worn outside of the laboratory.[4] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used if there is a risk of aerosol formation or when handling the powder in a poorly ventilated area.[2] | To prevent inhalation of the agent, especially when handling it as a powder to avoid dust formation.[1][2] Manipulating the compound within a chemical fume hood is preferable.[2] |
Experimental Protocol: Safe Handling of this compound
Adherence to safe handling practices is critical to minimize exposure and prevent contamination. The following step-by-step workflow should be followed:
1. Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and decontaminated before commencing work.[2]
-
Confirm that all necessary PPE is available and in good condition.
-
Don all required PPE as specified in the table above before handling the compound.[2]
2. Handling:
-
Handle this compound in a well-ventilated area, ideally within a chemical fume hood, particularly when working with the powdered form or volatile solutions to mitigate aerosol formation.[1][2]
-
Avoid the formation of dust when handling the solid compound.[1]
-
Should accidental contact occur, follow the first aid measures outlined in the Safety Data Sheet immediately.[1]
3. Post-Experiment:
-
Decontaminate all work surfaces and equipment used during the experiment.
-
Dispose of all contaminated materials, including single-use PPE, in a designated biohazard waste container.[2]
-
Remove and dispose of PPE in the appropriate designated waste streams.
-
Wash hands thoroughly with soap and water after removing gloves.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following immediate actions should be taken as per the Safety Data Sheet[1]:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes and consult a doctor. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
For accidental spills, avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment, including chemical-impermeable gloves.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Collect the spilled material for disposal in suitable, closed containers.[1] Prevent the chemical from entering drains.[1]
Disposal Plan
All waste contaminated with this compound should be treated as hazardous.
-
Contaminated Materials (e.g., PPE, plasticware): Collect in a designated, clearly labeled biohazard waste container.
-
Unused Compound and Contaminated Solutions: Dispose of in a sealed, labeled hazardous waste container.
-
Contaminated Sharps (e.g., needles, broken glass): Place immediately into a puncture-resistant sharps container labeled as biohazardous.[2]
All waste must be disposed of in accordance with institutional, local, and national environmental regulations. Do not discharge into the environment.[1]
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
